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2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine Documentation Hub

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  • Product: 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine
  • CAS: 219928-47-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide addresses the crystal structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. As of the latest literature...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystal structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. As of the latest literature review, a definitive, experimentally determined crystal structure for this specific compound has not been reported in publicly accessible databases. This guide, therefore, provides a comprehensive, predictive analysis of its likely crystallographic parameters based on a detailed examination of structurally analogous compounds. Furthermore, we present a robust, field-proven experimental workflow for the determination of its crystal structure, from synthesis and single-crystal growth to data analysis and structure refinement. This document is intended to serve as a foundational resource for researchers seeking to characterize this and similar novel compounds.

Introduction and Predictive Structural Analysis

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a heterocyclic compound of interest in medicinal and materials chemistry. Its molecular structure, featuring two pyridine rings linked by an ether bond and substituted with chloro and nitro groups, suggests the potential for a variety of intermolecular interactions that will govern its solid-state packing and, consequently, its physicochemical properties.

In the absence of experimental data for the title compound, we can infer its likely structural characteristics by examining the crystal structures of its constituent fragments and closely related analogues, namely 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.

Table 1: Comparative Crystallographic Data of Analogous Compounds

Parameter2-Chloro-3-nitropyridine2-Chloro-5-nitropyridine
Chemical Formula C₅H₃ClN₂O₂C₅H₃ClN₂O₂
Molecular Weight 158.54 g/mol 158.54 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 7.613(1)3.7599(8)
b (Å) 12.232(2)5.8641(13)
c (Å) 7.716(1)7.0189(15)
α (°) 9084.687(3)
β (°) 118.485(2)89.668(3)
γ (°) 9076.020(3)
Volume (ų) 631.5(2)149.50(6)
Z 41
Key Intermolecular Interactions C-H···N and C-H···O hydrogen bondsShort Cl···O contacts and C-H···O interactions

Data sourced from published crystallographic studies.[1][2]

The crystal structure of 2-chloro-3-nitropyridine reveals that the nitro group is twisted by 38.5(2)° with respect to the pyridine ring, and the crystal packing is dominated by non-classical C-H···N and C-H···O hydrogen bonds, forming a layered motif.[1] In contrast, 2-chloro-5-nitropyridine is nearly planar, and its crystal structure features chains formed by short Cl···O contacts, which are further organized into layers by C-H···O interactions.[2][3]

Based on these observations, we can predict that the crystal structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine will likely exhibit:

  • Non-planar conformation: The ether linkage will introduce a degree of rotational freedom between the two pyridine rings.

  • Rich intermolecular interactions: The presence of nitro groups, chloro-substituents, and aromatic rings will likely lead to a complex network of C-H···O, C-H···N, and potentially halogen bonding and π-π stacking interactions, which will be crucial in dictating the overall crystal packing.

  • A centrosymmetric or non-centrosymmetric space group: The specific arrangement of intermolecular interactions will determine the final symmetry of the crystal lattice.

Experimental Determination of Crystal Structure: A Step-by-Step Protocol

The following section outlines a comprehensive workflow for the experimental determination of the crystal structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Synthesis and Purification

Proposed Synthesis Scheme:

Following synthesis, the crude product must be purified to a high degree, typically >98%, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed. The purity of the final compound should be verified by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] A variety of techniques should be systematically screened.

Table 2: Recommended Crystallization Techniques

TechniqueDescriptionSolvents to Screen
Slow Evaporation A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystal formation.[6]Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). Vapor from the precipitant diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][7]Inner vial: Dichloromethane, Ethyl Acetate; Outer vessel: Hexane, Pentane, Diethyl ether
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[6]Bottom layer: Chloroform, Dichloromethane; Top layer: Hexane, Methanol
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.[8][9]

Experimental Protocol for SC-XRD Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete sphere of diffraction data is collected by rotating the crystal. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.[10][11]

Workflow for Structure Solution and Refinement:

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[10][11] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Model Completion: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • Final Refinement: The final model is refined anisotropically for all non-hydrogen atoms.

  • Validation: The quality of the final refined structure is assessed using various crystallographic metrics and software tools.

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the crystallographic data for the compound.[3][12]

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single-Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Screening of Crystallization Conditions characterization->screening growth Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction solution Structure Solution data_reduction->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

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Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and agrochemical agents—relies heavily on bifunctional scaffolds that offer precise spatial geometry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and agrochemical agents—relies heavily on bifunctional scaffolds that offer precise spatial geometry and orthogonal reactivity. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS: 219928-47-9) is a privileged dipyridyl ether intermediate. By possessing both a highly reactive electrophilic handle (2-chloro) and a masked nucleophilic handle (5-nitro), this molecule enables divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its physicochemical properties, electronic reactivity mapping, and field-proven, self-validating experimental protocols for its derivatization.

Structural and Physicochemical Profile

Understanding the baseline physicochemical properties of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is critical for predicting its behavior in both synthetic workflows and biological assays. The compound's structural rigidity, driven by the diaryl ether linkage, directly influences its solubility and partition coefficient.

Below is a consolidated table of its core quantitative data, synthesized from chemical registry databases 12:

PropertyValue
Chemical Name 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine
CAS Registry Number 219928-47-9
Molecular Formula C₁₀H₆ClN₃O₃
Molecular Weight 251.63 g/mol
Topological Polar Surface Area (TPSA) 80.8 Ų
LogP (Predicted) ~2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Rotatable Bonds 2

Electronic Properties and Reactivity Mapping

The synthetic utility of this scaffold is dictated by the electronic cross-talk between its substituents and the core pyridine rings.

  • The 5-Nitro Activation Effect: The initial formation of the dipyridyl ether relies on the strong electron-withdrawing nature of the nitro group. Positioned para to the ether linkage, the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, stabilizing the transient Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) 34.

  • C2-Chloro Orthogonal Reactivity: Once the ether is formed, the 2-chloro group on the adjacent ring serves as a secondary electrophilic site. While activated by the adjacent pyridine nitrogen, its electrophilicity is slightly dampened by the electron-donating resonance (+M effect) of the C3 ether oxygen. Consequently, displacing this chlorine requires specific, forced conditions (detailed in Protocol B).

Logical Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactive sites of the scaffold.

Workflow Core 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS: 219928-47-9) SNAr Nucleophilic Aromatic Substitution (SNAr at C2) Core->SNAr Amines, DIPEA 110°C Reduction Chemoselective Reduction (5-Nitro → 5-Amino) Core->Reduction Fe, NH4Cl 70°C Sub1 C2-Functionalized Intermediate SNAr->Sub1 Sub2 5-Amino Dipyridyl Ether Reduction->Sub2 Final Advanced API Scaffold (e.g., Kinase Inhibitor) Sub1->Final Nitro Reduction & Amidation Sub2->Final C2 Cross-Coupling

Fig 1: Divergent synthetic workflow for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined to empower researchers to troubleshoot effectively.

Protocol A: Chemoselective Béchamp Reduction (5-Nitro to 5-Amino)

Objective: Reduce the 5-nitro group to an aniline derivative without compromising the 2-chloro functional handle. Causality & Logic: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is highly prone to causing hydrodehalogenation, which would cleave the critical 2-chloro substituent. To prevent this, a chemoselective single-electron transfer (SET) method utilizing Iron powder and Ammonium Chloride (Béchamp reduction) is strictly required.

Step-by-Step Methodology:

  • Preparation: Suspend 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 eq) in a solvent mixture of Ethanol and H₂O (4:1 ratio, 0.2 M concentration).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq) to the suspension. Note: NH₄Cl acts as a mild proton source that activates the iron surface without creating an overly acidic environment that could hydrolyze the ether.

  • Reaction: Heat the mixture to 70°C under vigorous stirring for 2–4 hours.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Extraction: Partition the filtrate with brine, extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction is confirmed when the starting material peak (m/z 252 [M+H]⁺) is entirely replaced by the product peak (m/z 222 [M+H]⁺). The retention time will significantly decrease due to the introduction of the polar primary amine moiety.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the 2-chloro group with a primary or secondary amine nucleophile to build structural complexity. Causality & Logic: While the 2-chloro group is activated by the adjacent pyridine nitrogen, the ether oxygen at C3 is electron-donating via resonance (+M effect), rendering the ring less electrophilic than an unsubstituted 2-chloropyridine. Therefore, elevated temperatures and a strong, non-nucleophilic base (DIPEA) are necessary to drive the Meisenheimer complex formation to completion 3.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the dipyridyl ether (1.0 eq), the desired amine nucleophile (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the vial and heat the mixture to 110°C for 12 hours using an oil bath, or subject it to microwave irradiation at 120°C for 45 minutes.

  • Quenching: Cool the reaction to room temperature and slowly add it dropwise into ice-cold water. This will typically precipitate the highly lipophilic product.

  • Purification: Filter the precipitate, wash with cold water, and purify via silica gel flash chromatography.

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). To prevent the basic dipyridyl product from streaking on the silica gel—a common field issue—pre-treat the TLC plates and the chromatography column with 1% Triethylamine (Et₃N) in the eluent. Success is validated by ¹H NMR, specifically noting the upfield shift of the pyridine protons due to the electron-donating effect of the newly installed amine.

References

  • NextSDS. "2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • ResearchGate. "Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1." Drug Metabolism and Disposition. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. Given the broa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. Given the broad spectrum of biological activities exhibited by pyridine derivatives, this document outlines a hypothesized mechanism and a corresponding series of robust, self-validating experimental protocols to rigorously test this hypothesis.[1][2][3][4][5]

Introduction and Hypothesized Mechanism of Action

Pyridine-based compounds are a well-established class of heterocyclic scaffolds with a diverse range of pharmacological properties, including anticancer, antidiabetic, and antimicrobial activities.[1][4] Several substituted pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] For instance, a novel pyridine derivative has been identified to inhibit ovarian cancer cell proliferation by targeting histone deacetylase 6 (HDAC6), leading to cell cycle arrest and apoptosis.[2]

Based on the existing literature for structurally related compounds, we hypothesize that 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine may exert its biological effects through the inhibition of a key cellular signaling pathway critical for cancer cell survival and proliferation. A plausible primary target, given the precedent set by similar molecules, could be an enzyme within the histone deacetylase family or a protein kinase involved in cell cycle regulation.

This guide will focus on a systematic approach to first screen for cytotoxic activity and then to delineate the specific molecular events triggered by the compound, using a human cancer cell line as a model system.

Experimental Workflow for Mechanistic Elucidation

The following experimental workflow provides a logical progression from broad phenotypic screening to specific target identification and validation.

G cluster_1 Initial Assessment cluster_2 Understanding Cellular Effects cluster_3 Identifying Molecular Mechanisms cluster_4 Confirming the Target A Phase 1: Cytotoxicity Screening B Phase 2: Phenotypic Characterization A->B A1 MTT/CellTiter-Glo Assay (Cell Viability) A->A1 Determine IC50 C Phase 3: Target Pathway Deconvolution B->C B1 Annexin V/PI Staining (Apoptosis Assay) B->B1 B2 Propidium Iodide Staining (Cell Cycle Analysis) B->B2 D Phase 4: Direct Target Engagement C->D C1 Western Blot Analysis (Protein Expression) C->C1 C2 Kinase/HDAC Activity Assay C->C2 D1 Cellular Thermal Shift Assay (CETSA) D->D1

Caption: Experimental workflow for mechanistic investigation.

Detailed Experimental Protocols

Objective: To determine the concentration-dependent effect of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine on the viability of a selected cancer cell line (e.g., MCF-7, A549, or SKOV3).[1][2]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Objective: To investigate the cellular mechanisms underlying the observed cytotoxicity, specifically focusing on apoptosis and cell cycle arrest.

Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.[2]

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.[2]

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Objective: To identify the molecular signaling pathways affected by the compound. Based on our hypothesis, we will initially focus on markers of apoptosis and cell cycle regulation, as well as HDAC6 activity.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins such as cleaved caspase-3, PARP, p21, cyclin D1, acetylated α-tubulin, and acetylated HSP90.[2] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine changes in protein expression levels.

G cluster_0 Upstream Regulation cluster_1 Downstream Effects Compound 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine HDAC6 HDAC6 Compound->HDAC6 Inhibition alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation HSP90 HSP90 HDAC6->HSP90 Deacetylation acetylated_alpha_tubulin Acetylated α-tubulin acetylated_HSP90 Acetylated HSP90 cyclin_D1 Cyclin D1 acetylated_HSP90->cyclin_D1 Leads to degradation of degradation Degradation cyclin_D1->degradation G0_G1_arrest G0/G1 Cell Cycle Arrest degradation->G0_G1_arrest

Caption: Hypothesized signaling pathway of the compound via HDAC6 inhibition.

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Cytotoxicity of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Cell LineIC50 (µM)
MCF-7Value
A549Value
SKOV3Value

Table 2: Effect of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine on Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1% S% G2/M
Vehicle ControlValueValueValue
IC50 CompoundValueValueValue
2x IC50 CompoundValueValueValue

Conclusion

This technical guide provides a robust framework for the in vitro investigation of the mechanism of action of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. By following the proposed experimental workflow, researchers can systematically evaluate its cytotoxic effects and elucidate the underlying molecular pathways. The insights gained from these studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

  • El-Sayed, M. F., Abbas, H. S., El-Henawy, A. A., Teleb, M., Mamdouh, I., & El-Sherbeny, M. A. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(39), 27364-27381.[1]

  • Si, L., Lai, T., Zhao, J., Jin, Y., Qi, M., Li, M., ... & Guo, R. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 14, 1189334.[2]

  • Reyes-Pérez, E., Olvera-Pérez, L. G., Rivera, G., & Salas-Coronado, R. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4567.[3]

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]]

  • Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity, e202401131.[4]

  • Patel, D. H., Shah, V. H., & Mashru, U. C. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-17.[5]

  • NextSDS. (n.d.). 2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE. Retrieved from [Link]]

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135.[6]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1135.[7]

  • Fun, H. K., Arshad, S., & Shahani, T. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275.[8]

  • Google Patents. (2021). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from ]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, a molecule of interest in medicinal chemistry and materials science. While experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. By detailing the theoretical underpinnings and practical methodologies for techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), this guide serves as an essential resource for researchers engaged in the synthesis, identification, and quality control of this and related compounds.

Introduction: The Structural Rationale for Spectroscopic Analysis

The molecule 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine incorporates several key functional groups that dictate its chemical and physical properties, and which produce distinct spectroscopic signatures. The structure consists of two pyridine rings linked by an ether oxygen. One ring is substituted with a chlorine atom and the ether linkage at the 2 and 3 positions, respectively. The second pyridine ring is substituted with a nitro group at the 5-position and is connected to the ether oxygen at the 2-position.

The electron-withdrawing nature of the chlorine atom, the nitro group, and the nitrogen atoms within the pyridine rings creates a unique electronic environment. This, in turn, influences the magnetic environment of the protons and carbons, the vibrational frequencies of the chemical bonds, and the fragmentation patterns upon ionization. A thorough spectroscopic analysis is therefore crucial for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on both pyridine rings. The electron-withdrawing groups will generally shift the signals of nearby protons to a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
~8.90dH-6'The proton at the 6-position of the nitro-substituted ring is expected to be the most downfield due to the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen.
~8.45ddH-4'This proton will be influenced by the nitro group and will show coupling to both H-3' and H-6'.
~8.20dH-6The proton at the 6-position of the chloro-substituted ring is adjacent to the ring nitrogen, leading to a downfield shift.
~7.50ddH-4This proton is coupled to both H-5 and H-6.
~7.20ddH-5This proton will be influenced by the adjacent chlorine and ether linkage.
~7.10dH-3'This proton is adjacent to the ether linkage and will be coupled to H-4'.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is predicted based on analogous structures.[1][2][3]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to electronegative atoms (N, O, Cl) and those influenced by the nitro group will appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentJustification
~162C-2'Carbon attached to the ether oxygen and adjacent to the ring nitrogen in the nitro-substituted ring.
~155C-2Carbon bearing the chlorine atom.
~148C-6Carbon adjacent to the ring nitrogen in the chloro-substituted ring.
~145C-5'Carbon bearing the nitro group.
~142C-6'Carbon adjacent to the ring nitrogen in the nitro-substituted ring.
~140C-4'Carbon in the nitro-substituted ring.
~138C-3Carbon attached to the ether oxygen in the chloro-substituted ring.
~125C-4Carbon in the chloro-substituted ring.
~122C-5Carbon in the chloro-substituted ring.
~115C-3'Carbon adjacent to the ether linkage in the nitro-substituted ring.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is predicted based on analogous structures.[4][5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands

The FT-IR spectrum of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine will be characterized by the vibrational modes of the aromatic rings, the nitro group, the C-O-C ether linkage, and the C-Cl bond.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentIntensityJustification
1550-1475N-O asymmetric stretchStrongCharacteristic absorption for aromatic nitro compounds.[6]
1360-1290N-O symmetric stretchStrongCharacteristic absorption for aromatic nitro compounds.[6][7]
1600-1450C=C and C=N stretchingMedium-StrongAromatic ring vibrations.[7]
1250-1150Aryl-O-Aryl asymmetric stretchStrongCharacteristic of the diaryl ether linkage.
1050-1000Aryl-O-Aryl symmetric stretchMediumCharacteristic of the diaryl ether linkage.
850-550C-Cl stretchMediumAbsorption for the carbon-chlorine bond.[7]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum

For 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, electron ionization (EI) is a common method. The molecular ion peak (M⁺) will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom.

  • Molecular Formula: C₁₀H₆ClN₃O₃

  • Molecular Weight: 251.63 g/mol

Key Features of the Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z 251.

  • Isotopic Peak (M+2)⁺: A peak at m/z 253 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[8]

  • Fragmentation: The molecule is expected to fragment at the ether linkage, leading to ions corresponding to the chloropyridinol and nitropyridine fragments. Loss of the nitro group (-NO₂) is also a common fragmentation pathway for nitroaromatic compounds.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
251/253[C₁₀H₆³⁵ClN₃O₃]⁺ / [C₁₀H₆³⁷ClN₃O₃]⁺ (Molecular Ion)
205/207[M - NO₂]⁺
129/131[C₅H₄³⁵ClNO]⁺ (Chloropyridinol radical cation)
122[C₅H₃N₂O₂]⁺ (Nitropyridyl cation)
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) if the molecule is prone to excessive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the general workflows for the primary spectroscopic techniques are outlined below.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Insert Sample into Spectrometer C->D E Acquire ¹H & ¹³C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integrate & Assign Peaks G->H

Caption: Workflow for NMR analysis.

FT-IR Spectroscopy Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare KBr Pellet or use ATR B Record Background Spectrum A->B C Record Sample Spectrum B->C D Background Subtraction C->D E Identify Characteristic Absorption Bands D->E

Caption: Workflow for FT-IR analysis.

Conclusion

The spectroscopic characterization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine relies on a multi-technique approach. By combining the structural insights from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous identification of the molecule can be achieved. The predictive data and protocols outlined in this guide provide a solid foundation for researchers to interpret their experimental findings and ensure the integrity of their scientific work.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

  • RSC Publishing. (n.d.). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

  • SlideShare. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (1998). Spectral and Biological study of 2-Chloro-3-Nitro Pyridine. Retrieved from [Link]

  • PubMed. (2010). 2-Chloro-3-nitro-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, a complex heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data in the public domain, this document serves as a robust predictive analysis grounded in established NMR principles and extensive literature on substituted pyridine derivatives. By dissecting the anticipated chemical shifts and coupling patterns, this guide provides a foundational framework for the structural elucidation and quality control of this and structurally related molecules.

Introduction: The Structural Significance of Substituted Pyridines

Pyridines and their derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intricately linked to their substitution patterns, which modulate their electronic and steric characteristics. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a bifunctional molecule featuring two distinct pyridine rings linked by an ether bridge. The electronic landscape of this compound is shaped by the interplay of electron-withdrawing groups (the chloro and nitro substituents) and the ether linkage, making NMR spectroscopy the ideal tool for its detailed structural characterization.

This guide will provide a detailed, step-by-step protocol for the acquisition of high-quality NMR data, followed by an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The causality behind experimental choices will be explained, ensuring that the described protocols are self-validating.

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

2.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative. The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies[1].

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration range is generally sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

2.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex aromatic systems.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. These predictions are based on the analysis of substituent effects in related pyridine compounds.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine are numbered as follows:

Caption: Atom numbering for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum is expected to show signals for the six protons on the two pyridine rings. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~7.3 - 7.5ddJ(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2Influenced by the adjacent oxygen and distant chlorine.
H5~7.1 - 7.3tJ(H5-H4) ≈ 7-8, J(H5-H6) ≈ 7-8Coupled to two neighboring protons.
H6~8.0 - 8.2ddJ(H6-H5) ≈ 7-8, J(H6-H4) ≈ 1-2Deshielded by the adjacent nitrogen.
H3'~7.0 - 7.2dJ(H3'-H4') ≈ 8-9Shielded by the ortho-ether oxygen.
H4'~8.3 - 8.5ddJ(H4'-H3') ≈ 8-9, J(H4'-H6') ≈ 2-3Deshielded by the para-nitro group.
H6'~9.0 - 9.2dJ(H6'-H4') ≈ 2-3Strongly deshielded by the ortho-nitro group and adjacent nitrogen.

Rationale for Predictions:

  • Ring A (2-Chloro-3-oxy-pyridine): The protons on this ring will exhibit a typical three-spin system. H6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The chloro group at C2 will have a moderate deshielding effect on the neighboring protons.

  • Ring B (5-nitro-2-oxy-pyridine): The powerful electron-withdrawing nitro group at C5' will significantly deshield the protons on this ring, particularly H4' and H6'. H6' is anticipated to be the most deshielded proton in the entire molecule due to the combined effects of the adjacent nitrogen and the ortho-nitro group. The ether oxygen at C2' will have a shielding effect on the ortho proton H3'.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (ppm)Rationale
C2~148 - 152Attached to chlorine and adjacent to nitrogen.
C3~150 - 154Attached to the ether oxygen.
C4~125 - 128Standard aromatic carbon.
C5~120 - 123Shielded relative to other aromatic carbons.
C6~145 - 148Adjacent to nitrogen.
C2'~160 - 164Attached to the ether oxygen and adjacent to nitrogen.
C3'~110 - 115Shielded by the ortho-ether oxygen.
C4'~140 - 143Influenced by the para-nitro group.
C5'~140 - 145Attached to the nitro group.
C6'~150 - 153Adjacent to nitrogen and ortho to the nitro group.

Rationale for Predictions:

  • Substituent Effects: Carbons directly attached to electronegative atoms (Cl, O, N) will be significantly deshielded and appear at lower field (higher ppm values).

  • Electron-Withdrawing Groups: The nitro group will cause a significant downfield shift for the carbons in its vicinity (C4', C5', C6').

  • Electron-Donating Groups: The ether oxygen will cause an upfield shift (shielding) for the ortho and para carbons, which is most pronounced for C3'.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the definitive assignment of adjacent protons within each pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the two pyridine rings through the ether linkage.

G cluster_0 1D NMR cluster_1 2D NMR for Connectivity 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Backbone) 13C_NMR->HSQC Structural_Elucidation Complete Structural Elucidation COSY->Structural_Elucidation HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Structural_Elucidation

Caption: Workflow for complete structural elucidation using NMR techniques.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. By leveraging established principles of NMR spectroscopy and data from related substituted pyridines, we have proposed a detailed set of chemical shifts and coupling constants. The outlined experimental protocols and advanced 2D NMR techniques offer a robust framework for the empirical verification of these predictions and the complete structural elucidation of this and similar complex molecules. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling them to confidently characterize novel pyridine-based compounds.

References

  • Duddeck, H. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gunther, H. (2013).
  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
  • Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. (1985). OSTI.GOV. [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012). ResearchGate. [Link]

Sources

Exploratory

High-Resolution Mass Characterization and Physicochemical Profiling of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine in Drug Discovery

Executive Summary In modern pharmaceutical development, the precise analytical characterization of chemical intermediates is non-negotiable. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS: 219928-47-9)[1] is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the precise analytical characterization of chemical intermediates is non-negotiable. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS: 219928-47-9)[1] is a highly functionalized diaryl ether derivative. Diaryl ethers are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for potent kinase inhibitors and advanced agrochemicals due to their favorable conformational geometry and target-binding affinity[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this compound, specifically delineating the critical differences between its molecular weight and exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for researchers and analytical scientists requiring rigorous structural confirmation during synthesis and impurity profiling.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For synthetic chemists and analytical scientists, distinguishing between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is a foundational requirement when utilizing High-Resolution Mass Spectrometry (HRMS)[3].

  • Molecular Weight (251.626 g/mol ): This is the abundance-weighted average of all naturally occurring isotopes of the elements in the molecule. It is the value used for macroscopic laboratory calculations, such as determining reaction stoichiometry, calculating yields, and preparing molar solutions.

  • Exact Mass (251.0098 Da): This is the calculated mass of the molecule containing only the most abundant isotope of each constituent element (e.g., 12 C, 1 H, 35 Cl, 14 N, 16 O)[4].

The Causality of Mass Selection: Mass spectrometers do not measure the "average" molecular weight; they separate and detect individual ions based on their specific mass-to-charge ratio (m/z)[3]. If an analytical scientist attempts to calibrate an HRMS instrument or search a chromatogram using the average molecular weight (251.626), the search will fail. The exact mass peak (251.0098 Da) and the average mass value differ by over 0.6 Da—a massive deviation that falls completely outside the narrow parts-per-million (ppm) mass tolerance window of modern Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instruments[5].

Table 1: Physicochemical Identifiers
PropertyValueClinical/Analytical Significance
Chemical Formula C 10​ H 6​ ClN 3​ O 3​ Defines elemental composition and isotopic distribution limits.
CAS Registry Number 219928-47-9Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Weight 251.626 g/mol Utilized for macroscopic stoichiometry and reaction scaling.
Exact Mass (Monoisotopic) 251.0098 DaCritical parameter for HRMS targeting and structural elucidation[4].
[M+H] + Ion Exact Mass 252.0171 DaThe primary target m/z in positive-mode Electrospray Ionization (ESI+).

Isotopic Distribution as a Self-Validating System

A fundamental principle of mass spectrometry is that the isotopic pattern of a molecule acts as a built-in validation tool. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine contains a single chlorine atom. In nature, chlorine exists as two stable isotopes: 35 Cl (75.78% abundance) and 37 Cl (24.22% abundance).

The Causality of Isotopic Ratios: Because of this natural distribution, any intact ion of this compound must exhibit a characteristic "M" and "M+2" peak ratio of approximately 3:1. If a peak is detected at the exact mass of 252.0171 Da, but lacks the corresponding M+2 peak at 254.0141 Da (at ~32% relative intensity), the detected signal is an isobaric interference and not the target chlorinated compound. This intrinsic physical property makes the analytical identification self-validating.

Table 2: Theoretical Isotopic Distribution (ESI+ Mode)
Ion Speciesm/z ValueRelative AbundanceDiagnostic Utility
[M+H] + (Monoisotopic) 252.0171100.0%Primary identification peak (contains 12 C, 1 H, 35 Cl, 14 N, 16 O).
[M+1+H] + ( 13 C Isotope) 253.0204~11.5%Confirms the presence of exactly 10 carbon atoms in the molecular framework.
[M+2+H] + ( 37 Cl Isotope) 254.0141~32.0%Unambiguous confirmation of a single chlorine atom via the 35 Cl/ 37 Cl ratio.

Experimental Protocol: LC-HRMS Exact Mass Determination

To ensure absolute confidence in the structural identity of the synthesized intermediate, the following LC-HRMS protocol incorporates strict self-validation mechanisms, including internal lock mass calibration and dynamic range optimization[6].

Step-by-Step Methodology
  • System Suitability and Calibration: Calibrate the mass spectrometer using a standard calibration mix (e.g., sodium formate or a proprietary ESI Positive Ion Calibration Solution)[6].

    • Causality: External calibration establishes the baseline mass accuracy. To achieve <2 ppm mass error, infuse an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) during the run. This continuously corrects for minor instrumental drifts caused by ambient temperature fluctuations in the flight tube[5].

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: High concentrations lead to detector saturation and space-charge effects in the C-trap (Orbitrap), which artificially shifts the measured m/z values and degrades mass accuracy. A 1 µg/mL dilution ensures the signal remains strictly within the linear dynamic range.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid is critical; it acts as a proton donor to facilitate efficient ionization in the Electrospray Ionization (ESI) source, driving the formation of the [M+H] + pseudomolecular ion (m/z 252.0171)[5].

  • Data Acquisition: Acquire data at a resolution of ≥70,000 FWHM.

  • Data Processing & Validation: Extract the exact mass chromatogram at m/z 252.0171 with a mass tolerance of ±5 ppm. Validate the identity by confirming the M+2 peak at m/z 254.0141.

LC_HRMS_Workflow A 1. Sample Prep 1 µg/mL in MeOH B 2. UHPLC Separation C18, Gradient Elution A->B C 3. ESI Source Positive Ion Mode (+H) B->C D 4. Mass Analyzer Orbitrap/Q-TOF (R>70k) C->D E 5. Data Processing Exact Mass: 251.0098 Da D->E

Figure 1: Standardized LC-HRMS workflow for the exact mass determination of diaryl ether intermediates.

Fragmentation Pathways and Structural Elucidation

In addition to exact mass determination, tandem mass spectrometry (MS/MS) is utilized to confirm the connectivity of the molecule. The diaryl ether linkage is a prime site for Collision-Induced Dissociation (CID).

The Causality of Fragmentation: When the [M+H] + parent ion (m/z 252.0171) is subjected to collision gas (e.g., Argon or Nitrogen) in the collision cell, the kinetic energy is converted into vibrational energy. The ether bond (C-O-C) connecting the two pyridine rings is the most labile bond in this specific scaffold. Cleavage of this bond results in two primary diagnostic fragment ions, allowing researchers to independently verify the presence of both the 2-chloro-3-pyridyl and 5-nitro-2-pyridyl subunits.

Fragmentation Parent Parent Ion [M+H]+ m/z 252.0171 Loss Ether Cleavage (CID) Parent->Loss Frag1 Fragment A m/z 130.0054 Loss->Frag1 Pathway 1 Frag2 Fragment B m/z 141.0294 Loss->Frag2 Pathway 2

Figure 2: Proposed collision-induced dissociation (CID) pathways for the target compound.

Conclusion

The rigorous characterization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine relies heavily on the distinction between its molecular weight (251.626 g/mol ) and its exact mass (251.0098 Da). By utilizing High-Resolution Mass Spectrometry coupled with a self-validating protocol that leverages exact mass targeting, isotopic pattern matching, and internal lock mass calibration, researchers can achieve unambiguous structural confirmation. This level of analytical rigor is essential for advancing diaryl ether-based scaffolds through the preclinical drug discovery pipeline[2].

References

  • [1] Title: 2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE Chemical Substance Information | Source: NextSDS | URL: 1

  • [4] Title: 2-Chloro-3-[(3-nitro-2-pyridyl)oxy]pyridine - Spectrum | Source: SpectraBase | URL: 4(Note: Cited for exact mass cross-referencing of the isomeric C 10​ H 6​ ClN 3​ O 3​ structure)

  • [5] Title: Methodology for Accurate Mass Measurement of Small Molecules | Source: The Royal Society of Chemistry | URL: 5

  • [3] Title: High-resolution mass spectrometry: basic principles for using exact mass and mass defect | Source: ResearchGate | URL: 3

  • [2] Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Source: ACS Publications | URL: 2

  • [6] Title: Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry | Source: PMC | URL: 6

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocol for the Solubilization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine in Organic Solvents

Executive Summary The handling and preparation of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS: 219928-47-9; MW: 251.63 g/mol ) requires precise solvent selection due to its highly rigid, electron-deficient molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The handling and preparation of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS: 219928-47-9; MW: 251.63 g/mol ) requires precise solvent selection due to its highly rigid, electron-deficient molecular architecture. This application note provides a rigorous, self-validating framework for researchers and drug development professionals to achieve complete dissolution of this compound for both in vitro biological assays and downstream organic synthesis.

Physicochemical Profiling & Solvation Causality

The dissolution of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine presents a distinct physicochemical challenge. The molecule consists of two planar heteroaromatic rings linked by an ether oxygen. The presence of strongly electron-withdrawing groups (chloro and nitro) significantly reduces the electron density of the pyridine rings, thereby decreasing the basicity of the nitrogen atoms. Consequently, the compound is highly resistant to protonation and cannot be solubilized as a salt in aqueous acidic media.

Furthermore, the rigid diaryl ether conformation promotes strong intermolecular π−π stacking in the solid crystalline state. Overcoming this high lattice energy without the aid of hydrogen bond donors requires solvents with high cohesive energy density and strong dipole moments . According to the thermodynamic principles of solubility, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are required to disrupt these interactions via strong dipole-dipole forces, whereas moderately polar halogenated solvents are sufficient for synthetic applications where higher volumes are permissible.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solubility profiles of the compound across standard laboratory solvents to guide experimental design.

SolventPolarity Index (P')Expected SolubilityPrimary ApplicationTechnical Notes
DMSO 7.2High ( ≥50 mM)In vitro assays, Master StocksRequires anhydrous grade ( ≥99.9% ) to prevent degradation.
DMF 6.4High ( ≥50 mM)High-throughput screeningToxic; handle in fume hood. Excellent for long-term stocks.
DCM 3.1Moderate (10-20 mM)Organic SynthesisIdeal for SNAr reactions; evaporates easily for compound recovery.
THF 4.0Moderate (10-20 mM)Organic SynthesisMust be dried over molecular sieves to prevent peroxide formation.
Methanol 5.1Low (< 5 mM)Analytical (HPLC/LC-MS)Poor primary solvent; use only as a mobile phase diluent.
Water 10.2InsolubleN/ACompound will immediately precipitate (crash out) if directly added.

Experimental Workflow Visualization

G Start 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (Solid Powder, CAS: 219928-47-9) Split Application Type? Start->Split Bio Biological Assays (In Vitro / Cell-based) Split->Bio Bio/Pharm Chem Organic Synthesis (Reactions / Derivatization) Split->Chem Synthetic SolventBio Add Anhydrous DMSO or DMF (Target: 10-50 mM Stock) Bio->SolventBio SolventChem Add Dry DCM, THF, or MeCN (Target: Working Concentration) Chem->SolventChem DissolveBio Vortex & Sonicate (Optional: Warm to 40°C) SolventBio->DissolveBio DissolveChem Stir at Room Temp under Inert Atmosphere (Ar/N2) SolventChem->DissolveChem QCBio QC: Visual Inspection Aliquot & Store at -20°C DissolveBio->QCBio QCChem QC: TLC / HPLC Proceed to Synthesis DissolveChem->QCChem

Workflow for the solubilization and quality control of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Step-by-Step Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (10 mM in DMSO)

Designed for biological evaluations where minimal solvent toxicity is required.

  • Equipment Preparation : Ensure all glass vials and spatulas are sterile and pre-warmed to room temperature to prevent ambient condensation. Use only anhydrous DMSO ( ≥99.9% purity) to prevent water-induced degradation or micro-precipitation .

  • Gravimetric Measurement : Accurately weigh 2.52 mg of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine using an analytical balance (0.01 mg precision). Transfer to a sterile 2.0 mL amber glass vial.

  • Solvent Addition : Inject exactly 1.0 mL of anhydrous DMSO directly onto the powder using a positive displacement pipette.

  • Mechanical Dissolution : Vortex the mixture vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 40°C for 5-10 minutes. Causality note: Sonication provides localized cavitation energy to disrupt the planar π−π stacking without requiring excessive bulk heating, which could thermally degrade the nitro group.

  • Quality Control (QC) : Hold the vial against a light source to check for the Tyndall effect (light scattering). A properly solvated mixture will be optically clear with no floating particulates.

  • Aliquoting and Storage : Divide the clear solution into single-use 50 μ L aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Self-Validation : If an aliquot appears cloudy upon thawing, discard it, as the lattice has re-formed and the concentration is no longer reliable.

Protocol B: Preparation of Working Solutions for Organic Synthesis

Designed for downstream chemical derivatization (e.g., nucleophilic aromatic substitution).

  • Solvent Dehydration : Dry Dichloromethane (DCM) or Tetrahydrofuran (THF) over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use to ensure a strictly anhydrous environment.

  • Transfer : Weigh the required mass of the compound and transfer it into a flame-dried round-bottom flask equipped with a PTFE-coated magnetic stir bar.

  • Atmospheric Control : Seal the flask with a rubber septum and purge with Argon or Nitrogen gas for 5 minutes.

  • Dissolution : Inject the dry solvent via syringe. Stir at 400-600 rpm at room temperature until a homogenous solution is achieved (typically 10-15 minutes).

  • QC Verification : Confirm complete dissolution via Thin-Layer Chromatography (TLC) or HPLC-UV prior to adding subsequent reagents to ensure stoichiometric accuracy.

Troubleshooting & Mechanistic Insights

  • Issue: Precipitation upon dilution in aqueous biological buffers.

    • Causality : When diluting a concentrated DMSO stock directly into an aqueous medium, the sudden shift in the dielectric constant causes localized supersaturation, forcing the highly lipophilic compound to "crash out" of solution .

    • Solution : Perform serial dilutions in DMSO first to reach a 1000x intermediate stock. Then, add this intermediate stock dropwise into the aqueous buffer while vortexing vigorously. Ensure the final DMSO concentration remains ≤0.1% to avoid solvent-induced cytotoxicity.

  • Issue: Incomplete dissolution in DMSO at room temperature.

    • Causality : High crystallinity and batch-specific particle sizes can slow the kinetic rate of dissolution.

    • Solution : Do not add more solvent, as this alters the target molarity. Instead, increase the kinetic energy by warming the solution to 50°C in a water bath combined with ultrasonic agitation for up to 15 minutes.

References

  • Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards (NIST). Available at:[Link]

Application

Application Notes &amp; Protocols for Cross-Coupling Reactions of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic cross-coupling reactions of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. While d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic cross-coupling reactions of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. While direct literature on this specific substrate is emerging, this guide synthesizes field-proven insights from analogous transformations involving structurally related 2-chloropyridines and electron-deficient heteroaryl chlorides. We present rationally designed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on catalyst selection, mechanistic considerations, and practical execution. The causality behind experimental choices is explained to provide a self-validating framework for reaction optimization and success.

Introduction: The Synthetic Challenge and Opportunity

The molecule 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a highly functionalized scaffold of significant interest in medicinal chemistry. The presence of a reactive 2-chloro-pyridine handle, a bi-aryl ether linkage, and an electron-deficient nitropyridine ring makes it a versatile building block for the synthesis of complex molecular architectures. Cross-coupling reactions at the C2 position are pivotal for introducing molecular diversity, enabling the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to forge novel drug candidates.

However, the electronic nature of this substrate presents unique challenges. The pyridine nitrogen atom can coordinate to and potentially inhibit the metal catalyst. Furthermore, the electron-deficient nature of the pyridine ring, exacerbated by the nitro-substituted aryloxy group, can influence the kinetics of key steps in the catalytic cycle, such as oxidative addition. This guide provides a strategic approach to catalyst and condition selection to overcome these challenges.

Foundational Principles: Catalytic Cycles in Pyridine Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. For substrates like 2-chloropyridines, Palladium (Pd) and Nickel (Ni) catalysts are paramount. Understanding their fundamental catalytic cycles is crucial for troubleshooting and optimization.

The Palladium Catalytic Cycle

Most palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig, Sonogashira) proceed through a common sequence of three elementary steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The choice of ligand is critical, as it modulates the electron density, steric environment, and stability of the palladium center throughout the cycle.[1][2]

Pd0 Active Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)Ln OxAdd->PdII_Aryl Transmetalation Transmetalation (e.g., R-B(OH)₂) or Amine Coordination PdII_Aryl->Transmetalation Coupling Partner + Base PdII_Diorgano Ar-Pd(II)(R)Ln Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Ar-R Product

Caption: Generalized Palladium Catalytic Cycle.

Nickel Catalysis: An Emerging Alternative

Nickel catalysts have emerged as powerful alternatives, particularly for the coupling of challenging electrophiles like aryl chlorides.[3] Nickel-catalyzed reductive cross-couplings can join two different electrophiles, avoiding the need for pre-formed organometallic reagents.[4][5][6][7] These reactions often employ a stoichiometric reductant, like manganese (Mn) or zinc (Zn) dust.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For electron-deficient 2-chloropyridines, the choice of a highly active catalyst system is crucial to promote the challenging oxidative addition step.

Rationale for Catalyst Selection
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.

  • Ligand: Sterically hindered and electron-rich biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective for coupling aryl chlorides.[2] They stabilize the monoligated Pd(0) species, which is believed to be the active catalyst for the oxidative addition of Ar-Cl bonds.

  • Base: A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices, often used in aqueous mixtures.[8]

  • Solvent: A polar aprotic solvent system, such as 1,4-dioxane or toluene with water, is typically employed to facilitate the dissolution of both the organic and inorganic reagents.

Tabulated Reaction Parameters
ParameterRecommended ConditionRationale
Substrate 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine1.0 equiv
Coupling Partner Arylboronic Acid1.2 - 1.5 equiv
Pd Source Pd(OAc)₂1-2 mol%
Ligand SPhos or XPhos2-4 mol%
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)Facilitates dissolution of all components.
Temperature 80 - 110 °CProvides thermal energy for challenging oxidative addition.
Time 4 - 24 hMonitor by TLC or LC-MS.
Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar. Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (e.g., 0.02 equiv), the phosphine ligand (e.g., 0.04 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Substrate & Solvent Addition: Add the 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 equiv). Via syringe, add the degassed solvent system (e.g., Toluene/H₂O 4:1). The reaction mixture should be stirred vigorously.

  • Reaction: Heat the mixture to the target temperature (e.g., 100 °C) with continued stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[9] The reaction is highly sensitive to the choice of ligand, base, and solvent.

Rationale for Catalyst Selection
  • Catalyst System: The use of pre-formed palladium catalysts (precatalysts) such as G3 or G4 palladacycles can provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[1]

  • Ligand: The choice of ligand depends on the amine coupling partner. For primary and secondary aliphatic amines, sterically hindered ligands like RuPhos or BrettPhos are often optimal. For aryl amines, ligands from the Josiphos family or bidentate ligands like BINAP may be effective.[9]

  • Base: A strong, sterically hindered base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][10]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.

Tabulated Reaction Parameters
ParameterRecommended ConditionRationale
Substrate 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine1.0 equiv
Coupling Partner Primary or Secondary Amine1.1 - 1.5 equiv
Pd Precatalyst RuPhos-Pd-G3 or BrettPhos-Pd-G31-3 mol%
Base NaOtBu or LiHMDS1.5 - 2.0 equiv
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are critical.
Temperature Room Temp. to 100 °CHighly active catalysts may allow for lower temperatures.
Time 2 - 18 hMonitor by TLC or LC-MS.
Step-by-Step Experimental Protocol
  • Inert Atmosphere & Glovebox: Due to the air- and moisture-sensitivity of the reagents, this reaction is best performed in a glovebox.

  • Reagent Addition: To a reaction vial, add the palladium precatalyst (e.g., 0.02 equiv) and the base (e.g., NaOtBu, 1.5 equiv).

  • Substrate & Solvent: Add the 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 equiv) and anhydrous solvent (e.g., Toluene).

  • Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Seal the vial tightly and stir at the desired temperature (e.g., 80 °C).

  • Monitoring & Work-up: Follow the procedures outlined in Protocol 1. Note that quenching should be done carefully, as excess strong base will be present.

Application Protocol 3: Sonogashira C-C (alkyne) Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, providing access to valuable alkynyl-substituted heterocycles.[11][12] It uniquely employs a dual-catalyst system.

Rationale for Catalyst Selection
  • Palladium Catalyst: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice, though systems generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂ with additional phosphine ligands are also common.[12]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves as both the base and often as the solvent.

  • Solvent: If a co-solvent is needed, THF or DMF are suitable choices.

Tabulated Reaction Parameters
ParameterRecommended ConditionRationale
Substrate 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine1.0 equiv
Coupling Partner Terminal Alkyne1.2 - 2.0 equiv
Pd Catalyst PdCl₂(PPh₃)₂2-5 mol%
Cu(I) Source CuI1-5 mol%
Base Triethylamine (TEA) or DIPEA2.0 - 5.0 equiv (or as solvent)
Solvent THF or DMF (if needed)Ensures solubility of all components.
Temperature Room Temp. to 80 °CGenerally milder conditions than C-C/C-N couplings.
Time 1 - 12 hOften proceeds rapidly.
Step-by-Step Experimental Protocol

start Setup Inert Atmosphere add_reagents Add Pd/Cu Catalysts, Base, and Solvent start->add_reagents add_substrates Add 2-Chloropyridine & Terminal Alkyne add_reagents->add_substrates react Heat and Stir (e.g., 60-80 °C) add_substrates->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: General workflow for Sonogashira coupling.

  • Inert Atmosphere Setup: To a Schlenk flask, add PdCl₂(PPh₃)₂ (e.g., 0.03 equiv), CuI (e.g., 0.03 equiv), and a stir bar. Purge with an inert gas.

  • Solvent and Base: Add degassed solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 equiv). Stir for 5-10 minutes.

  • Reagent Addition: Add the 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 equiv) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed.

  • Work-up: Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and proceed with a standard aqueous work-up as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust starting point for the successful cross-coupling of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. The key to success with this electron-deficient substrate lies in the use of modern, highly active catalyst systems featuring electron-rich and sterically demanding ligands. Researchers should anticipate that reaction optimization, particularly in screening different ligands and bases, may be necessary to achieve high yields. These methods open the door to a wide array of novel analogues, empowering drug discovery and materials science programs with synthetically accessible and diverse chemical matter.

References

  • Weix, D. J., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(03), 373-376. [Link]

  • Weix, D. J., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Thieme E-Journals, 25(03), 373-376. [Link]

  • Shi, S., et al. (2020). Development and Execution of an Ni(II)-Catalyzed Reductive Cross-Coupling of Substituted 2-Chloropyridine and Ethyl 3-Chloropropanoate. Organic Process Research & Development, 24(6), 1036-1044. [Link]

  • Various Authors. (2025). Cobalt-Catalyzed C-N Bond-Forming Reaction between N-Aromatic 2-Chlorides and Secondary Amines. ResearchGate. [Link]

  • Novák, Z., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3327-3329. [Link]

  • Various Authors. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • El-Gazzar, A. A., et al. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Gande, M., & Stolle, A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine in Pharmaceutical Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine as a versatile building block in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine as a versatile building block in pharmaceutical drug discovery. This document outlines its synthesis, potential applications, and detailed protocols for its use in creating novel molecular entities.

Introduction: The Strategic Value of a Diphenyl Ether-like Heterocycle

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS No. 219928-47-9) is a unique heterocyclic compound that incorporates several key features advantageous for drug discovery.[1] Its structure, reminiscent of a diphenyl ether but with the nuanced electronic properties of two distinct pyridine rings, offers a scaffold with significant potential for constructing diverse chemical libraries. The presence of a reactive chlorine atom, an electron-withdrawing nitro group, and multiple nitrogen atoms for potential hydrogen bonding provides a rich platform for chemical modification and interaction with biological targets.

The nitropyridine moiety is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2] The nitro group, in particular, can be a crucial element for modulating enzyme activity or can be reduced to an amino group, providing a vector for further chemical elaboration.[2] Similarly, the chloropyridine ring offers a handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups to explore the chemical space around the core scaffold. The ether linkage provides a degree of conformational flexibility, which can be critical for optimal binding to a target protein.

This document will detail a robust protocol for the synthesis of this valuable intermediate and explore its potential applications in lead generation and optimization.

Synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine: A Nucleophilic Aromatic Substitution Approach

The most direct and logical approach to the synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of 2-chloro-5-nitropyridine, where the nitro group strongly activates the chlorine atom at the 2-position for displacement by a nucleophile. The nucleophile in this case is the hydroxyl group of 2-chloro-3-hydroxypyridine.

Diagram of Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_3_hydroxypyridine 2-Chloro-3-hydroxypyridine Reaction Nucleophilic Aromatic Substitution (SNAr) 2_chloro_3_hydroxypyridine->Reaction 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine 2_chloro_5_nitropyridine->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine Reaction->Product

Caption: Synthetic workflow for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-hydroxypyridine

  • 2-Chloro-5-nitropyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-3-hydroxypyridine (1.0 equivalent) and anhydrous DMF (or DMSO) to create a 0.5 M solution.

  • Deprotonation: To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. The use of a strong base like NaH ensures complete deprotonation of the hydroxyl group to form the more potent nucleophile, the corresponding alkoxide. Alternatively, a weaker base like potassium carbonate (2-3 equivalents) can be used, which may require heating to facilitate the reaction.

  • Reaction Mixture: Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH).

  • Addition of the Electrophile: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF (or DMSO) and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-hydroxypyridine) is consumed. The reaction is typically heated to 80-100 °C to ensure a reasonable reaction rate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction forward. Potassium carbonate is a milder, safer alternative, though it may require higher temperatures and longer reaction times.

  • Choice of Solvent: Aprotic polar solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while not interfering with the nucleophile. Their high boiling points also allow for heating to increase the reaction rate.

  • Reaction Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially when using a weaker base.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine presents multiple avenues for diversification, making it a valuable scaffold for targeting a range of biological systems.

Kinase Inhibitor Scaffolds

The diaryl ether-like structure is a common motif in many kinase inhibitors. The two pyridine rings can mimic the adenine region of ATP and bind to the hinge region of the kinase active site. The reactive chlorine atom can be displaced by various amines to introduce side chains that can interact with the solvent-exposed region of the kinase, thereby tuning the selectivity and potency of the inhibitor.

Diagram of a Potential Kinase Inhibitor Synthesis Workflow

G Start 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine SNAr SNAr Reaction Start->SNAr Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->SNAr Intermediate 2-(Amino)-3-[(5-nitro-2-pyridyl)oxy]pyridine SNAr->Intermediate Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) Intermediate->Reduction Final_Product Diverse Kinase Inhibitor Library Reduction->Final_Product

Caption: Diversification of the scaffold for kinase inhibitor synthesis.

Antagonists for G-Protein Coupled Receptors (GPCRs)

The aryloxy pyridine moiety has been identified in potent and selective antagonists of GPCRs, such as the corticotropin-releasing factor 1 (CRF1) receptor.[3] The ability to introduce various substituents on both pyridine rings allows for the fine-tuning of receptor affinity and selectivity.

Antimicrobial and Anticancer Agents

Nitropyridine derivatives have demonstrated significant antimicrobial and anticancer activities.[1] The nitro group can be crucial for the compound's mechanism of action or can serve as a precursor to an amino group, which can then be further functionalized to enhance biological activity.

Quantitative Data: A Hypothetical Example

Reaction/Assay Parameter Value Reference
Synthesis Yield% Yield75-85%Based on similar aryloxy-pyridine syntheses
Kinase Inhibition (Hypothetical)IC₅₀ (Target Kinase)10-100 nMBased on related kinase inhibitor scaffolds
GPCR Antagonism (Hypothetical)Kᵢ (Target Receptor)5-50 nMBased on CRF1 antagonists with similar structures[3]
Antimicrobial Activity (Hypothetical)MIC (Bacterial Strain)1-16 µg/mLBased on other nitropyridine derivatives[1]

Conclusion

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a promising and versatile building block for pharmaceutical drug discovery. Its synthesis is achievable through a robust and well-understood SNAr protocol. The presence of multiple functional groups allows for extensive chemical modification, enabling the exploration of a vast chemical space. Researchers and drug development professionals can leverage this scaffold to generate novel and diverse libraries of compounds for screening against a wide array of biological targets, including kinases, GPCRs, and microbial enzymes. The strategic application of this intermediate has the potential to accelerate the discovery of new therapeutic agents.

References

  • NextSDS. 2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE. Available from: [Link].

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link].

  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Available from: [Link].

Sources

Application

Application Note: Step-by-Step Synthesis Route for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine Derivatives

Executive Summary Dipyridyl ethers are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as core pharmacophores in kinase inhibitors and novel insecticides. This application not...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipyridyl ethers are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as core pharmacophores in kinase inhibitors and novel insecticides. This application note details a robust, field-proven protocol for the synthesis of 2-chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe," providing the mechanistic causality, optimization data, and self-validating analytical checkpoints required to ensure high-fidelity reproducibility in your laboratory.

Mechanistic Rationale & Experimental Design

The synthesis of diaryl and dipyridyl ethers relies heavily on the SN​Ar reaction. The success of this specific transformation hinges on the electronic properties of the two coupling partners:

  • The Electrophile (2-Chloro-5-nitropyridine): This reagent is exceptionally well-suited for SN​Ar [1]. The nitro group at the 5-position exerts a profound electron-withdrawing effect via resonance, significantly lowering the LUMO energy of the pyridine ring. Upon nucleophilic attack at the 2-position, the nitro group stabilizes the resulting negative charge, forming a transient, low-energy Meisenheimer complex [2].

  • The Nucleophile (2-Chloro-3-hydroxypyridine): To achieve nucleophilic competence, the hydroxyl group must be deprotonated. We utilize Potassium Carbonate ( K2​CO3​ ) to generate the highly reactive pyridin-3-olate species. Notably, the chlorine atom at the 2-position of this nucleophile ring remains inert under these conditions because it lacks a strong ortho/para electron-withdrawing group, thereby preventing unwanted self-condensation or oligomerization.

Mechanism N1 Nucleophile (Pyridin-3-olate) N3 Meisenheimer Complex (Resonance Stabilized) N1->N3 Attack at C2 N2 Electrophile (2-Chloro-5-nitropyridine) N2->N3 N4 Dipyridyl Ether Product + KCl N3->N4 Chloride Elimination

Mechanistic pathway of the SNAr reaction proceeding via a Meisenheimer complex.

Experimental Workflow

The following workflow outlines the critical phases of the synthesis, from reagent preparation to final analytical validation.

Workflow A 1. Deprotonation 2-Chloro-3-hydroxypyridine + K2CO3 in DMF B 2. Electrophile Addition 2-Chloro-5-nitropyridine A->B C 3. SNAr Reaction 80 °C, 4-6 hours B->C D 4. Aqueous Workup Ice Water Quench EtOAc Extraction C->D E 5. Purification Silica Gel Chromatography D->E

Workflow for the SNAr synthesis of 2-chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Step-by-Step Experimental Protocol

Materials & Reagents
  • 2-Chloro-3-hydroxypyridine: 1.0 equivalent (eq)

  • 2-Chloro-5-nitropyridine: 1.05 eq

  • Potassium Carbonate ( K2​CO3​ , anhydrous, finely powdered): 2.0 eq

  • N,N-Dimethylformamide (DMF, anhydrous): 0.2 M relative to the nucleophile

  • Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography

Detailed Procedure
  • Pre-activation & Deprotonation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and purged with Argon, add 2-chloro-3-hydroxypyridine (1.0 eq) and anhydrous K2​CO3​ (2.0 eq). Add anhydrous DMF (0.2 M).

    • Causality & Self-Validation: Stir the suspension at room temperature for 30 minutes. A critical failure point in diaryl ether synthesis is incomplete deprotonation. The transition from a turbid white/pale suspension to a vibrant yellow solution serves as a visual cue that the highly nucleophilic pyridin-3-olate has successfully formed.

  • Electrophile Addition: Add 2-chloro-5-nitropyridine (1.05 eq) to the reaction mixture portion-wise over 5 minutes.

    • Causality: A slight excess (1.05 eq) of the electrophile ensures complete consumption of the nucleophile, simplifying downstream purification since the unreacted electrophile is easier to separate via silica gel chromatography than the highly polar pyridinol.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled heating mantle or oil bath. Maintain stirring for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The product will appear as a distinct, UV-active spot ( Rf​≈0.45 ).

  • Quenching & Aqueous Workup: Once complete, cool the reaction to room temperature. Pour the mixture into crushed ice/water (approx. 5 times the volume of DMF used) to precipitate the crude product and quench any unreacted base. Extract the aqueous layer with EtOAc ( 3×20 mL).

    • Causality: Wash the combined organic layers with a 5% aqueous LiCl solution or saturated brine ( 4×20 mL). This step is non-negotiable; DMF has a high affinity for EtOAc, and failure to partition it into the aqueous phase will result in a contaminated crude product that streaks heavily during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc.

Reaction Optimization & Quantitative Data

The choice of solvent and base dramatically impacts the kinetics and yield of this SN​Ar transformation. Kinetic studies indicate that polar aprotic solvents like DMF and DMSO are superior because they efficiently solvate the potassium cation, leaving the pyridin-3-olate highly "naked" and nucleophilic[3].

Table 1: Optimization of SN​Ar Conditions for Dipyridyl Ether Synthesis

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1 DMF K2​CO3​ 80 4 >99 88
2DMSO K2​CO3​ 802>9985
3MeCN K2​CO3​ 80126052
4DMF Cs2​CO3​ 604>9991
5THFNaH6587562

Data Interpretation: While Cs2​CO3​ (Entry 4) provides a marginal yield increase due to the enhanced solubility and nucleophilicity of the counter-anion (the "cesium effect"), K2​CO3​ in DMF (Entry 1) remains the optimal choice for cost-efficiency and scalability. The use of strong bases like NaH (Entry 5) is discouraged, as it can lead to undesired degradation of the nitroaromatic ring.

Analytical Characterization (Self-Validating System)

To ensure trustworthy and reproducible results, verify your isolated product against the following expected analytical benchmarks:

  • Chemical Formula: C10​H6​ClN3​O3​

  • Exact Mass: 251.01

  • LC-MS Validation: The expected [M+H]+ peak is m/z 252.0 . You must observe a characteristic 3:1 isotopic pattern indicative of the single chlorine atom.

  • 1H NMR (400 MHz, DMSO- d6​ ) Key Shifts:

    • ~9.05 ppm (d, 1H): The proton adjacent to the nitro group on the 5-nitropyridine ring (highly deshielded).

    • ~8.65 ppm (dd, 1H): The proton adjacent to the ether oxygen on the nitropyridine ring.

    • ~8.30 ppm (dd, 1H): The proton adjacent to the chlorine on the 2-chloropyridine ring.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (via PMC - NIH). 1

  • Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. Drug Metabolism and Disposition (via ResearchGate). 2

  • Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. International Journal of Chemical Kinetics (via ResearchGate). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This resource, designed for chemists and drug development professionals, provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your synthesis for maximum yield and purity.

The synthesis in focus is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions sensitive to a variety of factors. The primary transformation involves the coupling of 2-chloro-3-hydroxypyridine with 2-chloro-5-nitropyridine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Chloro-3-hydroxypyridine Deprotonated Pyridinolate Anion (Nucleophile) R1->Deprotonated Deprotonation R2 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (Intermediate) R2->Meisenheimer Base Base (e.g., K2CO3) Base->Deprotonated Deprotonated->Meisenheimer Nucleophilic Attack on R2 Product 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine Meisenheimer->Product Loss of Cl-

Figure 1: General mechanism for the SNAr synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each point provides potential causes, diagnostic steps, and actionable solutions.

Q1: Why is my reaction yield extremely low or non-existent?

Potential Causes & Solutions

  • Ineffective Deprotonation of 2-chloro-3-hydroxypyridine: The formation of the pyridinolate anion is the critical first step. If the base is too weak or of poor quality, the nucleophile concentration will be insufficient to drive the reaction forward.

    • Causality: The pKa of the hydroxyl group on the pyridine ring requires a sufficiently strong base to ensure a high equilibrium concentration of the nucleophilic anion.

    • Diagnostic Step: Check the pH of your reaction mixture (if aqueous compatible) or run a small-scale test reaction with a fresh, verified batch of base.

    • Solution:

      • Base Selection: Use a strong, anhydrous base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging cases, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), though these require strictly anhydrous conditions.

      • Reagent Quality: Ensure your base is dry. K₂CO₃ can be dried in an oven at >120°C for several hours before use.

  • Poor Solvent Choice or Presence of Water: Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity. Water can also hydrolyze the starting materials or interfere with the base.

    • Causality: The SNAr reaction proceeds fastest in polar aprotic solvents which solvate the cation of the base but leave the anion (the nucleophile) highly reactive.

    • Diagnostic Step: Use Karl Fischer titration to check the water content of your solvent. A simple "crackle test" (adding a small amount of solvent to a hot surface) can give a qualitative indication of water.

    • Solution:

      • Solvent Optimization: Use high-purity, anhydrous polar aprotic solvents. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices.

      • Protocol: Always use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.

  • Insufficient Reaction Temperature: SNAr reactions have a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Causality: The formation of the negatively charged Meisenheimer complex is often the rate-determining step and requires sufficient energy to overcome electrostatic repulsion.

    • Diagnostic Step: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If you see no change in the starting material spots/peaks after several hours, the temperature is likely too low.

    • Solution: Gradually increase the reaction temperature in 10°C increments. A typical range for this synthesis is 80-120°C. Monitor for any potential increase in byproduct formation at higher temperatures.

Figure 2: Troubleshooting workflow for low reaction yield.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Potential Impurities & Prevention Strategies

The most common impurities arise from side reactions involving the starting materials or product.

Impurity TypePotential SourcePrevention & Mitigation Strategy
Bis-ether byproduct Reaction of the product with another molecule of the pyridinolate anion.Use a slight excess (1.0-1.1 equivalents) of 2-chloro-5-nitropyridine to ensure the nucleophile is consumed.
Hydrolysis products Reaction of chloro-pyridines with trace water, especially at high temperatures with a strong base.Ensure strictly anhydrous conditions for all reagents and solvents.
Unreacted Starting Materials Incomplete reaction due to issues described in Q1.Monitor the reaction to completion via TLC/HPLC before workup. Re-evaluate base, solvent, and temperature.

Optimized Purification Protocol:

If impurities are present, a robust purification strategy is essential.

  • Work-up: After cooling, quench the reaction by pouring it into ice-water. This will precipitate the crude product and dissolve inorganic salts.

  • Filtration: Collect the crude solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization/Chromatography:

    • Recrystallization: This is often the most effective method for removing minor impurities. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography using a gradient elution of hexane and ethyl acetate is highly effective for separating the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q: What is the role of a phase-transfer catalyst (PTC) and should I use one?

A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial if your reaction system has poor solubility. The PTC helps shuttle the pyridinolate anion from the solid phase (e.g., K₂CO₃ surface) or an aqueous phase into the organic solvent where the reaction occurs, thereby increasing the reaction rate. You should consider using a PTC (0.05-0.1 equivalents) if your reaction is sluggish despite optimizing other parameters.

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Recommended Protocol:

    • Eluent System: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

    • Spotting: On a single TLC plate, spot the 2-chloro-3-hydroxypyridine starting material (SM1), the 2-chloro-5-nitropyridine starting material (SM2), and a co-spot (both SM1 and SM2 in the same lane). Then, spot your reaction mixture.

    • Analysis: The product should be a new spot, typically with an Rf value between that of the two starting materials. The reaction is complete when the limiting reagent spot has completely disappeared.

Q: What are the optimal stoichiometry and addition order for the reagents?

A: For optimal results, a slight excess of the electrophile is often used to ensure the complete consumption of the more valuable nucleophile precursor.

  • Recommended Stoichiometry:

    • 2-chloro-3-hydroxypyridine: 1.0 equivalent

    • 2-chloro-5-nitropyridine: 1.05 equivalents

    • Anhydrous K₂CO₃: 2.0-3.0 equivalents

  • Order of Addition: It is best practice to first mix the 2-chloro-3-hydroxypyridine, base, and solvent, and stir for a short period (e.g., 30 minutes) at room temperature to pre-form the nucleophile. Then, add the 2-chloro-5-nitropyridine and begin heating. This ensures the nucleophile is readily available to react once the electrophile is introduced.

Optimization

Technical Support Center: A Guide to Preventing Degradation of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine During Storage

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. The stability and purity of this reagent are paramount for repr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. The stability and purity of this reagent are paramount for reproducible and accurate experimental outcomes. This document provides a comprehensive overview of best practices for storage and handling, troubleshooting common degradation issues, and analytical methods for quality control.

Core Principles of Stability

The molecular structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, featuring a chloro-substituted pyridine ring linked via an ether bond to a nitropyridine moiety, dictates its susceptibility to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation.

  • Hydrolytic Cleavage: The ether linkage is susceptible to hydrolysis, a reaction catalyzed by the presence of water and accelerated by acidic or basic conditions. This can lead to the formation of 2-chloro-3-hydroxypyridine and 5-nitropyridin-2-ol.

  • Photodegradation: Aromatic nitro compounds are often sensitive to light, particularly in the UV spectrum.[1] Exposure can initiate photochemical reactions, leading to complex degradation products and a noticeable change in sample color.

  • Thermal Decomposition: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating both hydrolysis and other potential decomposition pathways.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine?

A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C.[2][3] This low temperature significantly slows the rate of potential degradation reactions. For compounds with similar structural motifs, storage at 0-8°C has also been suggested for shorter durations.[4]

Q2: My sample of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine has developed a brownish tint. Is it still usable?

A2: A color change from its typical appearance (often a white or pale yellow powder) to a brownish hue is a strong indicator of degradation. This is likely due to the formation of nitrophenolic byproducts or other chromophoric impurities. It is highly recommended to assess the purity of the sample via analytical methods like HPLC before use.

Q3: Can I prepare a stock solution of this compound and store it for later use?

A3: While preparing stock solutions is common practice, it is crucial to select an appropriate solvent and storage conditions. Anhydrous, aprotic solvents such as DMSO or DMF are preferable to minimize the risk of hydrolysis. The solution should be stored in an amber vial at -20°C, and for maximal stability, it should be blanketed with an inert gas like argon or nitrogen before sealing.

Q4: Is this compound sensitive to air?

A4: While the primary sensitivities are to moisture and light, it is good laboratory practice to handle all valuable reagents with care to minimize exposure to atmospheric oxygen and moisture.[5][6][7][8] For highly sensitive experiments, handling in an inert atmosphere, such as a glovebox, is recommended.[7][8][9]

Troubleshooting Guide: Diagnosing and Resolving Degradation

Observation Potential Cause(s) Recommended Actions & Preventive Measures
Unexpected peaks in HPLC/LC-MS analysis of a newly opened bottle. Inadequate sealing during manufacturing or shipping, leading to moisture ingress.1. Action: Contact the supplier and provide the lot number and analytical data. 2. Prevention: Source materials from reputable vendors who provide comprehensive Certificates of Analysis (CoA).
Gradual decrease in purity of a solid sample over time. Improper storage conditions (exposure to light, moisture, or elevated temperatures).1. Action: Re-evaluate your storage protocol. Ensure the container is tightly sealed, protected from light (e.g., stored in its original box or an amber vial), and maintained at the recommended temperature. 2. Prevention: Implement a strict storage policy. Store in a desiccator upon receipt to remove any adsorbed moisture before transferring to long-term cold storage.
Rapid degradation of the compound when dissolved in a solvent. The solvent contains water or other reactive impurities. The solution is being exposed to ambient light.1. Action: Prepare a fresh solution using a new bottle of high-purity, anhydrous solvent. Protect the solution from light by using an amber vial or wrapping it in aluminum foil. 2. Prevention: Always use solvents rated as anhydrous for moisture-sensitive compounds. Purchase solvents in smaller bottles to minimize atmospheric exposure after opening.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Long-Term Storage Procedure
  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Desiccation: Place the sealed container in a desiccator for 24 hours to remove any incidental surface moisture.

  • Inert Atmosphere Blanketing: In a controlled environment (such as a glovebox or under a stream of inert gas), quickly open the container and backfill with argon or nitrogen.

  • Secure Sealing: Tightly close the container. For added security, wrap the cap and neck with Parafilm®.

  • Light Protection: Place the container in a light-blocking secondary container or its original packaging.

  • Cold Storage: Store at -20°C.

  • Aliquoting: To prevent contamination and degradation of the bulk supply, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere. This minimizes the impact of repeated openings and temperature fluctuations.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable means to quantify the purity of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution:

    Time (minutes) % Mobile Phase B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

Visualizing Key Concepts

Degradation Pathways

cluster_degradation Degradation Pathways main_compound 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine hydrolysis Hydrolysis Products (e.g., 2-chloro-3-hydroxypyridine, 5-nitropyridin-2-ol) main_compound->hydrolysis Moisture (H₂O) Acid/Base Catalysis photodecomposition Photochemical Byproducts main_compound->photodecomposition Light (hν) receive Receive Compound inspect Inspect Seal & Container receive->inspect desiccate Desiccate (24h) inspect->desiccate aliquot Aliquot (Optional, Recommended) - Under Inert Gas - desiccate->aliquot store Store at -20°C - Tightly Sealed - Protected from Light desiccate->store If not aliquoting aliquot->store check_purity Periodic Purity Check (HPLC) store->check_purity use Use in Experiment check_purity->receive Purity Low (Order New) check_purity->use Purity OK

Caption: Recommended workflow for receiving, storing, and using the compound.

References

  • NextSDS. (n.d.). 2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE - Chemical Substance Information.
  • Merck Millipore. (2024, July 2). Safety Data Sheet - 2-Chloro-3-nitropyridine.
  • Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Chem-Impex. (n.d.). 2-Chloro-3-methoxy-5-nitro-pyridine.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-(2-chloro-5-nitrophenyl)pyridine.
  • Stanford Environmental Health & Safety. (n.d.). Air-Sensitive or Highly Reactive Compounds.
  • Wikipedia. (n.d.). Air-free technique.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • BenchChem. (n.d.). Technical Support Center: Stability of 2-Chloro-3-fluoro-4-nitropyridine N-oxide.
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitropyridine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem.
  • ChemicalBook. (2025, July 24). 2-Chloro-3-nitro-5-pyridinecarboxylic acid.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria...
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
  • National Center for Biotechnology Information. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitropyridine.
  • ChemicalBook. (2025, August 18). 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE | 72587-15-6.
  • American Society for Microbiology. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions.

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Welcome to the technical support center for the functionalization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.

Understanding the Reaction: The SNAr Mechanism

The substitution of the chlorine atom on 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is not a simple SN1 or SN2 process; it proceeds via a two-step addition-elimination mechanism.

Key Features of this Substrate's Reactivity:

  • Activation by the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the aromatic system. This makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2]

  • Leaving Group Position: The chlorine atom is located at the C2 position, a highly activated site for nucleophilic attack. The resulting negatively charged intermediate can be effectively stabilized through resonance delocalization onto the ring nitrogen.[1][3]

  • Influence of Substituents: The molecule contains a powerful electron-withdrawing nitro (-NO₂) group on the adjacent pyridyl ring. This group strongly activates the entire system towards nucleophilic attack through its inductive and resonance effects, making the C2 carbon even more electrophilic.[4]

The general mechanism is illustrated below. The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent, faster step involves the expulsion of the chloride leaving group to restore the aromaticity of the pyridine ring.

Caption: General SNAr mechanism for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a substitution reaction on this molecule?

For a typical reaction with an amine or alcohol nucleophile, a good starting point is to use 1.0-1.2 equivalents of the nucleophile with a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent such as DMF or DMSO.[5][7] Start the reaction at an elevated temperature, for instance, 80-100 °C, and monitor progress by TLC or LC-MS.[5]

Q2: How does the choice of solvent affect the reaction rate?

Solvent choice is critical. Polar aprotic solvents (DMSO, DMF, NMP, Acetonitrile) are highly recommended.[7] They excel at solvating the cation (e.g., K⁺ from the base), which leaves the anionic nucleophile "naked" and significantly more reactive.[3] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[5]

Q3: Do I always need a base?

For nucleophiles like primary/secondary amines, alcohols, or thiols, a base is essential. It serves to deprotonate the nucleophile, converting it into its more potent anionic form (e.g., R-NH₂ → R-NH⁻). For already anionic nucleophiles (e.g., sodium methoxide) or neutral, highly nucleophilic reagents, an additional base may not be necessary.

Q4: Can I use palladium catalysis for this substitution instead?

While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools, they are often unnecessary for a highly activated substrate like this one.[5] Standard SNAr conditions are typically more cost-effective and avoid potential issues with metal contamination in the final product. Consider palladium catalysis only if SNAr conditions fail, especially with very weak or sterically hindered nucleophiles.[8]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges.

Q: My reaction has stalled with significant starting material remaining. How can I drive it to completion?

This is a common issue that can be addressed systematically.

  • Increase Temperature: SNAr reactions are often temperature-sensitive.[9] Gradually increase the reaction temperature in 20 °C increments, monitoring for any decomposition of your starting material or product by TLC/LC-MS. Many reactions of this type require temperatures of 100-140 °C to proceed efficiently.[5]

  • Re-evaluate Your Base: If you are using a weak base like K₂CO₃ or triethylamine (TEA), the deprotonation of your nucleophile might be incomplete. Switch to a stronger base. For alcohols or phenols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices.[5] For amines, a stronger non-nucleophilic organic base like DBU or an inorganic base like cesium carbonate (Cs₂CO₃) can be more effective.[10]

  • Check Nucleophile Purity and Stoichiometry: Ensure your nucleophile is pure and anhydrous. Using a slight excess (e.g., 1.5 equivalents) can sometimes help drive the reaction equilibrium towards the product.

  • Consider Solvent Effects: If your reactants have poor solubility in the chosen solvent, the reaction will be slow. Ensure everything is dissolved at the reaction temperature. If not, consider switching to a solvent with better solubilizing power, such as NMP or DMSO.[7]

Caption: A troubleshooting workflow for overcoming poor SNAr reactivity.

Q: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproduct formation often points to issues with moisture, solvent reactivity, or the base being too strong or nucleophilic.

  • Ensure Anhydrous Conditions: The starting material and product can be susceptible to hydrolysis, especially at high temperatures.[5] Use anhydrous solvents, dry your glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Nucleophilic Solvents: If you are using an alcohol as a solvent (e.g., methanol), it can compete with your intended nucleophile, leading to an undesired ether byproduct (solvolysis).[5] If possible, choose a non-nucleophilic, polar aprotic solvent.

  • Use a Non-Nucleophilic Base: A base like sodium hydroxide could potentially act as a nucleophile itself, leading to the formation of a hydroxypyridine byproduct. Opt for non-nucleophilic bases like NaH, K₂CO₃, or DIPEA.[5]

  • Lower the Temperature: Sometimes, side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.

Q: The reaction with my sterically hindered amine is extremely slow. What can I do?

Steric hindrance can dramatically slow the rate-determining nucleophilic attack.[3]

  • Switch to a Fluorinated Analog: The reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I.[3][7] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine. If a 2-fluoro version of the substrate is available, it will be significantly more reactive.

  • Use a Stronger Base/Higher Temperature: For hindered nucleophiles, more forcing conditions are often necessary. Using a strong base like NaH to fully deprotonate the amine, combined with a high-boiling solvent like NMP or sulfolane at temperatures >140 °C, may be required.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and can often improve yields for sluggish reactions by efficiently overcoming activation energy barriers.[7][8]

Data Summary & Starting Conditions

The table below provides recommended starting conditions for various classes of nucleophiles. These should be considered as starting points for optimization.

Nucleophile ClassExampleRecommended Base (eq.)SolventTemperature (°C)Notes
Primary Amines BenzylamineK₂CO₃ (2.0)DMF80 - 120Generally reactive; monitor for potential N,N-dialkylation if excess starting material is used.
Secondary Amines MorpholineK₂CO₃ (2.0) or DIPEA (2.0)DMSO100 - 140Reactions may be slower due to increased sterics.[8]
Anilines 4-MethoxyanilineCs₂CO₃ (2.0) or KOtBu (1.5)Dioxane, Toluene100 - 140Less nucleophilic than aliphatic amines; stronger base often required.
Alcohols / Phenols Phenol, MethanolNaH (1.2) or KOtBu (1.2)THF, DMF60 - 110Pre-form the alkoxide/phenoxide by stirring the nucleophile and base at RT for 30 min before adding the substrate.[7]
Thiols ThiophenolK₂CO₃ (1.5)DMF80 - 120Thiolates are excellent nucleophiles; reactions are often faster and require lower temperatures.[5]

Experimental Protocols

Protocol: General Procedure for Amination

This protocol describes a representative reaction between 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine and a secondary amine (e.g., morpholine).

Materials:

  • 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

  • Morpholine (≥99%, anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous powder)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Place the flask under an inert atmosphere (e.g., Nitrogen).

  • Add anhydrous DMF (10 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 eq.).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholin-4-yl)-3-[(5-nitro-2-pyridyl)oxy]pyridine.

References

  • BenchChem. (2025). Troubleshooting Low Yields in 2-Chloro-3-methylpyridine Substitution Reactions.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Sung, R. Y., et al. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace.
  • BenchChem. (2025).
  • Clayden, J., & Yagupolskii, L. M. (2011).
  • BenchChem. (2025).
  • Kim, D., et al. Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • ACS Publications. (2026).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dichloro-3-Nitropyridine and 2-Chloro-5-Nitropyridine.
  • Not Voodoo. (2018).
  • Guidechem. (2023). How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ.
  • Pearson+.
  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422.
  • YouTube. (2019).
  • Pearson+. What are the products of the following reactions?b..
  • Pace, V., et al. (2012).
  • Baran, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist Welcome to the technical support hub for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This guide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Welcome to the technical support hub for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This guide is designed to provide in-depth, practical solutions to challenges arising from steric hindrance in reactions involving this versatile but structurally complex intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Understanding the Challenge: The Impact of Steric Hindrance

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a valuable building block, but its utility can be hampered by steric congestion around the reactive sites. The bulky pyridyloxyl group at the 3-position can significantly impede the approach of nucleophiles to the chlorine-bearing carbon at the 2-position. This often leads to sluggish reactions, low yields, or the formation of undesired byproducts.

The core of the issue lies in the transition state energy of the nucleophilic aromatic substitution (SNAr) reaction. For a successful reaction, the nucleophile must approach the electrophilic carbon atom at a specific trajectory to form the Meisenheimer complex intermediate.[1][2] The substituents ortho to the site of attack can sterically clash with the incoming nucleophile, raising the activation energy of this step and slowing down the reaction.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine nucleophile is extremely slow or not proceeding at all. What are the primary factors to consider?

A1: This is a common issue stemming from the steric hindrance around the C2 position. Here’s a systematic approach to troubleshooting:

  • Evaluate the Nucleophile:

    • Steric Bulk: Highly branched or bulky amines (e.g., diisopropylamine, t-butylamine) will face significant steric repulsion from the 3-pyridyloxyl group. If possible, consider a less hindered analogue of your nucleophile.

    • Nucleophilicity: While related to basicity, nucleophilicity is also crucial. If you are using a weak nucleophile, you may need to enhance its reactivity. For instance, deprotonating an amine to form its more nucleophilic amide anion can be effective, though this requires strictly anhydrous conditions.

  • Re-evaluate Reaction Conditions:

    • Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance. Many SNAr reactions require heating to proceed at a reasonable rate.[3]

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions.[4] They effectively solvate the counter-ion of the nucleophile, leading to a more "naked" and reactive nucleophilic species.[4]

    • Base: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), the choice of base is critical. Use a strong, non-nucleophilic base to avoid competition with your primary nucleophile. Hindered bases like 2,6-lutidine or proton sponges can be effective in scavenging protons without interfering with the main reaction.[5]

Q2: I'm observing low yields in my SNAr reaction. What are the likely causes and how can I improve the outcome?

A2: Low yields can be attributed to several factors, often exacerbated by steric hindrance.

  • Incomplete Reaction: As discussed in Q1, steric hindrance can lead to a slow reaction that may not reach completion within your allotted timeframe. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has run its full course.

  • Side Reactions: Under forcing conditions (e.g., high temperatures), side reactions may become more prevalent. For example, the nitro group can be susceptible to reduction or other transformations depending on the reagents present.

  • Catalyst Deactivation: In cases where a catalyst is used (e.g., in cross-coupling reactions), the pyridine nitrogen can coordinate to the metal center, leading to catalyst deactivation.[3]

To improve yields, consider the following:

  • Optimize Catalyst and Ligands (for cross-coupling): Employing bulky, electron-rich phosphine ligands can stabilize the catalyst and promote the desired reaction.[3] In some cases, switching to a more active catalyst system or a different metal, such as nickel, may be beneficial.[3]

  • Microwave Irradiation: This technique can often accelerate reactions that are sluggish under conventional heating, sometimes leading to cleaner product formation and higher yields.

Troubleshooting Guide: A Deeper Dive
Problem: Poor regioselectivity in reactions.

While the primary reaction site is the C2 position, other positions on the pyridine rings could potentially react under certain conditions. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack, particularly at positions ortho and para to it.[1][6]

Causality: The electronic properties of the substrate dictate that the C2 and C6 positions of the 5-nitropyridyl moiety are also activated towards nucleophilic attack. While the chloro-substituted pyridine is generally the more reactive partner in SNAr, particularly strong nucleophiles or harsh conditions might lead to undesired substitution on the other ring.

Solutions:

  • Milder Reaction Conditions: Employing lower temperatures and less reactive nucleophiles can enhance selectivity for the more activated C2 position on the chloro-substituted ring.

  • Protecting Groups: In complex syntheses, temporarily protecting the pyridine nitrogen of the 5-nitropyridyl moiety can modulate its electronic properties and reduce its susceptibility to nucleophilic attack.[3]

Data at a Glance: Optimizing SNAr Conditions

The following table provides a starting point for optimizing your reaction conditions, with a focus on overcoming steric hindrance.

ParameterStandard ConditionFor Sterically Hindered SubstratesRationale
Solvent THF, DichloromethaneDMSO, DMF, NMPPolar aprotic solvents enhance nucleophilicity.[4]
Temperature Room Temperature to 60 °C80 °C to 150 °C (or Microwave)Provides energy to overcome the activation barrier.[3]
Base K₂CO₃, Et₃NNaH, KHMDS, DBUStronger, non-nucleophilic bases are required.
Nucleophile Conc. 1.1 - 1.5 equivalents2.0 - 3.0 equivalentsLe Chatelier's principle drives the reaction forward.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine with a primary or secondary amine.

Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 equiv.).

  • Add a suitable anhydrous polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile (1.2 - 2.0 equiv.).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or DBU (2.0 - 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights & Visualizations
The SNAr Pathway and the Role of Steric Hindrance

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[7]

Troubleshooting_Workflow start Low or No Product Formation check_temp Increase Temperature? start->check_temp check_nucleophile Change Nucleophile? check_temp->check_nucleophile No Improvement success Reaction Successful check_temp->success Improvement check_solvent Change Solvent? check_nucleophile->check_solvent No Improvement check_nucleophile->success Improvement check_catalyst Optimize Catalyst/Ligand? check_solvent->check_catalyst No Improvement check_solvent->success Improvement check_catalyst->success Improvement failure Consult Further/Redesign Route check_catalyst->failure No Improvement

Caption: A systematic workflow for troubleshooting challenging SNAr reactions.

References
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • Jonathan Clayden, Nick Greeves, and Stuart Warren. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Wikipedia. (2024). Pyridine. Wikipedia.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • Zhang, W., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. doi:10.1002/anie.202100091.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis. BenchChem.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wang, Y., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(23), 5678. doi:10.3390/molecules25235678.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dichloro-3-Nitropyridine and 2-Chloro-5-Nitropyridine. BenchChem.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

A Senior Application Scientist's Guide to Recrystallization Welcome to the technical support guide for the purification of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This document provides in-depth guidance, troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support guide for the purification of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This document provides in-depth guidance, troubleshooting, and best practices for achieving high purity of this compound through recrystallization. As a molecule of significant interest in pharmaceutical and materials science research, its purity is paramount for reliable downstream applications.

This guide is structured to move from foundational principles to practical, actionable protocols. Given that specific recrystallization data for this exact molecule is not widely published, we will employ a first-principles approach, drawing from the known behavior of its constituent chemical moieties and related structures to develop a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine?

The key challenge lies in the molecule's complex functionality, which imparts moderate polarity. It possesses two pyridine rings, a highly polar nitro group, a somewhat polar ether linkage, and a non-polar chloro-substituent. This combination can lead to unpredictable solubility in common organic solvents, increasing the likelihood of issues like "oiling out" or difficulty in finding a solvent that provides a sharp differential in solubility between hot and cold conditions.

Q2: How does the molecule's structure inform solvent selection?

The structure suggests a moderately polar character.

  • Polar Features: The nitro group (-NO2) and the two pyridine nitrogen atoms are strong hydrogen bond acceptors, favoring interaction with polar solvents.

  • Non-Polar Features: The two aromatic rings and the chlorine atom contribute to van der Waals forces and prefer less polar environments.

Therefore, the ideal solvent will likely be one of mid-range polarity, or a binary mixture that fine-tunes this property. Solvents that are too non-polar (e.g., hexanes) will likely fail to dissolve the compound even when hot, while highly polar protic solvents (e.g., water) may show poor solubility altogether.

Q3: Are there any established recrystallization solvents for the precursors or analogs of this compound?

Yes, examining the precursors provides valuable starting points. For instance, 2-chloro-3-nitropyridine, a related building block, has been successfully recrystallized from ethyl acetate.[1][2] Another related compound, 2-chloro-5-nitropyridine, is reported to have good solubility in hot methanol.[3] A patent describing the synthesis of a precursor, 2-hydroxyl-5-nitropyridine, utilizes a mixed solvent system of water and alcohol for recrystallization.[4] These examples strongly suggest that alcohols (methanol, ethanol) and esters (ethyl acetate) are excellent initial candidates for screening.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Compound Fails to Dissolve 1. Insufficient solvent volume.2. Solvent is too non-polar.1. Add more solvent in small aliquots to the boiling solution.2. Switch to a more polar solvent (e.g., from Toluene to Ethyl Acetate).3. Use a binary solvent system. Add a more polar "good" solvent dropwise to the hot suspension until dissolution occurs.
Compound "Oils Out" 1. The solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the solute.3. The solution is supersaturated with impurities.1. Ensure slow, controlled cooling. Use an insulated flask (e.g., with glass wool) or a dewar.2. Choose a lower-boiling point solvent.3. Consider a pre-purification step (e.g., passing through a short silica plug) or using activated charcoal.
No Crystal Formation 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.3. Nucleation is inhibited.1. Slowly evaporate the solvent from the solution until turbidity persists, then allow it to cool.2. Add a non-polar "anti-solvent" dropwise to the solution at room temperature until cloudy, then warm to clarify and cool slowly.3. Scratch the inside of the flask with a glass rod.4. Add a seed crystal from a previous batch.
Poor Crystal Yield 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration.1. Cool the crystallization mixture in an ice bath for a longer duration before filtering.2. Minimize the amount of solvent used to the lowest possible volume.3. Use a pre-heated funnel and flask for the hot filtration step to prevent cooling.
Product is Colored/Impure 1. Colored impurities are co-precipitating.2. Residual starting materials or byproducts are trapped in the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration (Note: use with caution as it can adsorb the product).2. Perform a second recrystallization using a different solvent system.

Experimental Protocols

Part A: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a minimal amount of crude material.

Objective: To find a solvent that dissolves the compound when hot but not when cold.

Procedure:

  • Place approximately 20-30 mg of the crude 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine into several small test tubes.

  • To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Start with ~0.5 mL. Agitate the tube. Record if the compound dissolves.

  • If the compound does not dissolve at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a boil. Add more solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show no solubility at room temperature but full solubility at boiling, followed by the formation of well-defined, abundant crystals upon cooling.

Exemplary Solvent Screening Data Table

The following table illustrates hypothetical results from the screening protocol to guide your observations.

SolventPolarity IndexSolubility (Room Temp)Solubility (Hot)Observations on CoolingSuitability
Hexane0.1InsolubleInsolubleN/APoor
Toluene2.4InsolubleSparingly SolubleFew, poor crystalsPoor
Ethyl Acetate4.4Sparingly SolubleSolubleGood crystal formationPromising
Acetone5.1SolubleSolubleNo crystals formPoor (Too Soluble)
Isopropanol3.9InsolubleSolubleWell-defined needlesExcellent Candidate
Ethanol4.3Sparingly SolubleSolubleGood crystal formationPromising
Methanol5.1SolubleSolubleNo crystals formPoor (Too Soluble)
Part B: Bulk Recrystallization Workflow

This protocol should be performed after a suitable solvent has been identified from the screening process.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil with stirring. Add more solvent in small portions until the compound is completely dissolved. Expert Tip: Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize your yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean flask and a fluted filter paper with hot solvent vapor. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used). This step is crucial for obtaining a pure final product.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solute.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product (e.g., by melting point, NMR) to confirm purity.

Visual Workflow: Solvent Selection & Optimization

The following diagram outlines the logical decision-making process for developing a successful recrystallization protocol.

Recrystallization_Workflow start_node Crude Product A Part A: Small-Scale Solvent Screening start_node->A process_node process_node decision_node decision_node outcome_node_good outcome_node_good outcome_node_bad outcome_node_bad B Is Compound Insoluble Cold & Soluble Hot? A->B C Compound Too Soluble B->C No (Soluble Cold) D Compound Insoluble B->D No (Insoluble Hot) G Part B: Bulk Recrystallization with Chosen Solvent B->G Yes E Try Less Polar Solvent C->E F Try More Polar Solvent D->F E->A F->A H Cool Slowly G->H I Good Crystals Formed? H->I J Collect, Wash & Dry I->J Yes L Compound 'Oils Out' I->L No M No Crystals Formed I->M No K Pure Product J->K N 1. Cool Slower 2. Use More Solvent 3. Change Solvent L->N O 1. Evaporate Solvent 2. Add Anti-Solvent 3. Scratch Flask M->O N->G O->H

Caption: Recrystallization solvent selection and optimization workflow.

References

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine Ether Derivatives: Spotlight on 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Abstract Pyridine ether derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2] This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine ether derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2] This guide provides an in-depth comparison of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, a highly functionalized intermediate, against other pyridine ether derivatives. We will explore comparative synthetic methodologies, analyze structure-property relationships, and present experimental data to illustrate the unique reactivity and potential of this scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced properties of substituted pyridine ethers in their work.

Introduction to Pyridine Ethers: A Scaffold of Significance

The pyridine ring is a cornerstone in the design of biologically active molecules, second only to benzene in its frequency among FDA-approved drugs.[3][4] The introduction of an ether linkage to this heterocycle generates the pyridine ether class, compounds that have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and nicotinic acetylcholine receptor (nAChR) modulating activities.[1][5][6]

The reactivity and biological profile of a pyridine ether derivative are profoundly influenced by the substitution pattern on its rings. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), and electron-donating groups, like methoxy (-OMe) or amino (-NH₂), can dramatically alter the molecule's electronic landscape.[3][7] This guide focuses on 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, a molecule strategically equipped with multiple reactive sites, making it a particularly valuable intermediate for constructing complex molecular architectures. By comparing its synthesis and reactivity to other derivatives, we aim to provide a clear rationale for its application in discovery programs.

The Synthesis of Pyridine Ethers: A Comparative Overview

The most prevalent method for synthesizing diaryl ethers, including pyridine ethers, is through nucleophilic aromatic substitution (SNAr), often in a variation of the Williamson ether synthesis. This reaction typically involves a hydroxyl-containing (hetero)aromatic compound and a halogenated (hetero)aromatic ring activated by electron-withdrawing groups.

The general mechanism involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide or pyridinoxide, which then attacks the electron-deficient carbon atom bearing the halogen, displacing it. The presence of a nitro group, particularly ortho or para to the leaving group, is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby accelerating the reaction.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_OH Ar-OH (Hydroxypyridine) R1_O_minus Ar-O⁻ (Pyridinoxide) R1_OH->R1_O_minus -H⁺ Base + Base R2_X Ar'-X (Activated Halopyridine) Meisenheimer Meisenheimer Complex [Ar(OAr')X]⁻ R2_X->Meisenheimer R1_O_minus->Meisenheimer + Ar'-X Product Ar-O-Ar' (Pyridine Ether) Meisenheimer->Product -X⁻ derivatization cluster_nitro_reduction Pathway A: Nitro Reduction cluster_snar Pathway B: Nucleophilic Substitution Start 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine NR_Reagent [Reduction] (e.g., SnCl₂/HCl) Start->NR_Reagent SNAR_Reagent + R₂NH (Amine) Start->SNAR_Reagent Amino_Intermediate 2-Chloro-3-[(5-amino-2-pyridyl)oxy]pyridine NR_Reagent->Amino_Intermediate Coupling_Reagent + R-COCl Amide_Product Amide Derivatives Amino_Intermediate->Amide_Product Acylation SNAR_Product 2-Amino-3-[(5-nitro-2-pyridyl)oxy]pyridine Derivatives SNAR_Reagent->SNAR_Product

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine vs. 2-Chloropyridine in SNAr Workflows

As a Senior Application Scientist, I frequently evaluate electrophilic building blocks to optimize nucleophilic aromatic substitution (SNAr) workflows. The selection of the aryl halide or aryl ether fundamentally dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate electrophilic building blocks to optimize nucleophilic aromatic substitution (SNAr) workflows. The selection of the aryl halide or aryl ether fundamentally dictates the kinetic feasibility, chemoselectivity, and required energy input of the reaction.

This guide provides an in-depth, objective comparison between a baseline unactivated substrate (2-chloropyridine ) and a highly functionalized, dual-electrophile system (2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine ). By analyzing the causality behind their reactivity, this guide will help drug development professionals make informed decisions regarding substrate selection and reaction design.

Mechanistic Causality: Why Structure Dictates Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, where the formation of the anionic Meisenheimer complex is typically the rate-determining step. The energy barrier (ΔG‡) is heavily dependent on the lowest unoccupied molecular orbital (LUMO) energy of the electrophile.

2-Chloropyridine: The High-Barrier Baseline

In 2-chloropyridine, the stabilization of the Meisenheimer complex relies exclusively on the endocyclic nitrogen atom. Because it lacks additional electron-withdrawing groups (EWGs), the LUMO energy remains relatively high. Recent quantitative reactivity models have calculated the absolute free energy of activation (ΔG‡) for 2-chloropyridine to be approximately 88.8 kJ/mol when reacted with standard nucleophiles . Consequently, displacing the chloride requires extreme thermal forcing (often >100 °C) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) .

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine: A Chemoselective Dual-Electrophile

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine presents a fascinating chemoselectivity challenge, as it possesses two distinct electrophilic centers:

  • C2 of the 2-chloropyridyl ring (leaving group: chloride).

  • C2' of the 5-nitropyridyl ring (leaving group: 2-chloro-3-hydroxypyridin-1-ide).

Unlike 2-chloropyridine, the global LUMO of this diaryl ether is highly localized on the 5-nitropyridyl moiety. The strong inductive (-I) and resonance (-M) effects of the 5-nitro group drastically lower the activation barrier for nucleophilic attack at the C2' position. Furthermore, the 2-chloro-3-pyridyloxy anion is an exceptional leaving group. As a result, nucleophiles preferentially attack the 5-nitropyridyl ring at room temperature, triggering a rapid ether cleavage rather than displacing the chloride atom .

Quantitative Performance Data

The following table summarizes the divergent reactivity profiles of these two substrates, highlighting the stark contrast in their SNAr performance.

Parameter2-Chloropyridine2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine
Primary Electrophilic Site C2 (Chlorine-bearing carbon)C2' (Oxygen-bearing carbon on nitropyridyl ring)
Primary Leaving Group Chloride (Cl⁻)2-Chloro-3-hydroxypyridin-1-ide
Activation Energy (ΔG‡) ~88.8 kJ/mol< 50 kJ/mol (Estimated based on 5-nitro activation)
Typical Reaction Temp 100–150 °C (or Pd-catalyzed)25–50 °C
Reaction Time 16–24 hours1–4 hours
Chemoselectivity N/A (Single site)>99% for ether cleavage over chloride displacement

Visualizing the Reaction Pathways

To map the logic of these transformations, the following diagrams illustrate the kinetic pathways and intermediate states for both substrates.

G A 2-Chloropyridine + Amine B Meisenheimer Complex (High ΔG‡ = ~88.8 kJ/mol) A->B 150°C Slow C 2-Aminopyridine + Cl⁻ B->C Fast

SNAr energy landscape for 2-chloropyridine requiring extreme thermal forcing.

G A 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine + Amine Nucleophile B Path A: Attack at 5-Nitropyridyl C2' (LUMO Localized) A->B Room Temp Favored C Path B: Attack at 2-Chloropyridyl C2 (LUMO+1) A->C High Temp Disfavored D N-(5-nitro-2-pyridyl)amine + 2-chloro-3-hydroxypyridine B->D Ether Cleavage E 2-Amino-3-[(5-nitro-2-pyridyl)oxy]pyridine + Cl⁻ C->E Chloride Displacement (Trace/None)

Chemoselective SNAr ether cleavage of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The observable physical changes and required conditions inherently prove the mechanistic principles discussed above.

Protocol A: Standard Thermal SNAr of 2-Chloropyridine

Because of the high ΔG‡, this protocol relies on high concentration and thermal energy.

  • Setup: Charge a heavy-walled pressure vial with 2-chloropyridine (1.0 equiv) and morpholine (3.0 equiv). Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Reaction: Seal the vial securely and heat to 150 °C in an oil bath for 18 hours.

  • Validation Checkpoint: If the reaction is sampled at room temperature after 24 hours, TLC will show 100% unreacted starting material, validating the high activation barrier of the unactivated pyridine ring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine to remove NMP and excess morpholine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the 2-aminopyridine derivative.

Protocol B: Chemoselective SNAr of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

This protocol exploits the hyper-electrophilicity of the 5-nitropyridyl ring, demonstrating ether cleavage under remarkably mild conditions.

  • Setup: In a standard round-bottom flask, dissolve 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 equiv) in acetonitrile (0.2 M).

  • Reagent Addition: Add the target amine nucleophile (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Reaction: Stir the suspension at 25 °C (room temperature) for 2 hours.

  • Validation Checkpoint: The reaction mixture will rapidly develop a deep yellow/orange color, indicative of the highly conjugated N-(5-nitro-2-pyridyl)amine product forming. The lack of required heating validates the LUMO-lowering effect of the 5-nitro group.

  • Workup & Separation: Filter off the inorganic salts and concentrate the filtrate. Redissolve the crude mixture in dichloromethane and wash with 1 M aqueous NaOH.

    • Causality of Separation: The byproduct, 2-chloro-3-hydroxypyridine, is acidic and partitions into the basic aqueous layer. The desired N-(5-nitro-2-pyridyl)amine remains in the organic layer, proving the chemoselective cleavage of the ether bond.

  • Isolation: Concentrate the organic layer to yield the pure 5-nitro-2-aminopyridine derivative.

References

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing), 2022 URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: European Journal of Organic Chemistry (via PMC), 2010 URL: [Link]

  • Title: Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine Source: Research Journal of Chemical Sciences, 2011 URL: [Link]

Validation

Mass Spectrometry Validation of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine: A Comparative Guide

Executive Summary The compound 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (C₁₀H₆ClN₃O₃) is a highly functionalized diaryl ether serving as a critical intermediate in pharmaceutical and agrochemical synthesis. Because di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (C₁₀H₆ClN₃O₃) is a highly functionalized diaryl ether serving as a critical intermediate in pharmaceutical and agrochemical synthesis. Because diaryl ethers are prone to intramolecular rearrangements and can form multiple regioisomers during synthesis [1], rigorous analytical validation is mandatory.

This guide objectively compares the two gold-standard mass spectrometry methodologies for validating this compound: Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind ionization dynamics and providing self-validating protocols, this document equips analytical scientists with the data necessary to select the optimal validation strategy.

Mechanistic Causality: Ionization Dynamics

To accurately validate 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, one must understand how its structural features—specifically the basic pyridine nitrogens, the electron-withdrawing nitro group, and the labile ether linkage—respond to different ionization energies [2].

  • ESI (Soft Ionization): The basicity of the two pyridine rings makes this compound an excellent candidate for positive-ion ESI. The soft ionization process gently protonates the molecule to yield an intact [M+H]⁺ ion at m/z 252.0170. This preserves the ether linkage, allowing for controlled, targeted Collision-Induced Dissociation (CID) to map the structural connectivity.

  • EI (Hard Ionization): Under standard 70 eV electron impact, the electron-deficient nitropyridine ring undergoes rapid radical-driven fragmentation [3]. While the molecular ion (M⁺• at m/z 251.0098) is often weak, the extensive fragmentation pattern (e.g., immediate loss of the NO₂ radical) provides a highly reproducible, unique fingerprint that is unparalleled for distinguishing between closely related structural isomers.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes internal checks to ensure data integrity and system suitability.

Protocol A: LC-ESI-HRMS/MS (Exact Mass & Connectivity)

Objective: Confirm the exact molecular formula and map the ether linkage via CID.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade DMSO (Stock). Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol is preferred over acetonitrile because it enhances the desolvation efficiency of rigid diaryl ethers, improving the [M+H]⁺ signal-to-noise ratio.

    • Self-Validation Check: Inject a blank solvent prior to the sample to verify zero carryover. Inject a reference standard (e.g., Caffeine, m/z 195.0876) to confirm mass accuracy is < 3 ppm.

  • Chromatographic Separation: Use a C18 RP-HPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Apply a linear gradient from 5% to 95% organic over 5 minutes.

    • Causality: The gradient ensures complete resolution of the target compound from unreacted precursors like 2-chloro-3-hydroxypyridine.

  • HRMS Detection: Operate the Orbitrap or Q-TOF in ESI(+) mode. Capillary voltage: 3.5 kV. Isolate m/z 252.0170 and apply normalized collision energy (NCE) of 25% for MS/MS.

Protocol B: GC-EI-MS (Purity & Isomer Differentiation)

Objective: Assess synthetic purity and identify volatile organic impurities.

  • Sample Preparation: Dilute the stock to 10 µg/mL in anhydrous Ethyl Acetate.

    • Causality: Ethyl acetate expands optimally in the GC inlet at 250°C, ensuring sharp, Gaussian peak shapes without thermal degradation of the analyte.

    • Self-Validation Check: Monitor the baseline for siloxane peaks (m/z 207, 281) to ensure column bleed is within acceptable limits before sample injection.

  • Chromatographic Separation: Use a 5% Phenyl capillary column (30 m x 0.25 mm, 0.25 µm film). Ramp oven from 80°C to 280°C at 15°C/min.

  • EI-MS Detection: Operate the quadrupole MS with an electron energy of 70 eV. Scan range: m/z 40–300.

    • Causality: Standardized 70 eV energy ensures the resulting fragmentation pattern can be directly cross-referenced against theoretical or empirical spectral libraries [4].

Visualizations of Workflows and Fragmentation

Workflow cluster_LC LC-ESI-HRMS/MS Workflow cluster_GC GC-EI-MS Workflow Start Sample: 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine LC_Prep Sample Prep: Dilute in MeOH/H2O (0.1% FA) Start->LC_Prep GC_Prep Sample Prep: Dilute in EtOAc Start->GC_Prep LC_Sep Separation: C18 RP-HPLC LC_Prep->LC_Sep LC_Ion Ionization: ESI (+), Soft Ionization LC_Sep->LC_Ion LC_Detect Detection: Orbitrap HRMS (m/z 252.0170) LC_Ion->LC_Detect GC_Sep Separation: 5% Phenyl Capillary GC GC_Prep->GC_Sep GC_Ion Ionization: EI (70 eV), Hard Ionization GC_Sep->GC_Ion GC_Detect Detection: Quadrupole MS (m/z 251.0098) GC_Ion->GC_Detect

Workflow comparison: LC-ESI-HRMS vs. GC-EI-MS for diaryl ether validation.

Fragmentation M [M+H]+ m/z 252.0170 Intact Diaryl Ether F1 Fragment A m/z 206.0115 Loss of NO2 (-46 Da) M->F1 -NO2 F2 Fragment B m/z 141.0300 [5-nitro-2-hydroxypyridine+H]+ M->F2 Ether Cleavage F3 Fragment C m/z 130.0060 [2-chloro-3-hydroxypyridine+H]+ M->F3 Ether Cleavage

ESI-MS/MS collision-induced dissociation (CID) pathways for the target compound.

Comparative Data Presentation

The table below synthesizes the quantitative performance metrics of both analytical approaches, allowing researchers to select the appropriate method based on their specific validation requirements.

Performance MetricLC-ESI-HRMS/MSGC-EI-MS
Ionization Mechanism Soft (Protonation)Hard (Electron Impact)
Primary Ion Observed [M+H]⁺ (m/z 252.0170)M⁺• (m/z 251.0098)
Key Diagnostic Fragments m/z 130.0060, 141.0300m/z 205 (Loss of NO₂), 114
Mass Accuracy < 3 ppm (High Resolution)Nominal (~0.1 Da)
Sensitivity (LOD) 1–5 ng/mL10–50 ng/mL
Matrix Tolerance High (Aqueous/Biological)Low (Requires volatile organics)
Primary Application Exact mass confirmation, structural mappingPurity assessment, isomer differentiation

Conclusion & Best Practices

For the comprehensive validation of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, LC-ESI-HRMS/MS is the superior choice for confirming the exact molecular formula and elucidating the ether linkage via CID fragmentation. Its soft ionization preserves the intact molecule, which is critical when analyzing complex reaction mixtures.

Conversely, GC-EI-MS remains the gold standard for assessing the overall synthetic purity of the batch. The hard ionization provides a reproducible fragmentation fingerprint that is highly sensitive to subtle structural variations, making it indispensable for ruling out the presence of closely related regioisomers that might co-elute in LC workflows. For IND-enabling studies or rigorous publication data, an orthogonal approach utilizing both techniques is highly recommended.

References

  • Title : Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement Source : Journal of Organic Chemistry (via PubMed) URL : [Link]

  • Title : Composition and Purity of Combinatorial Aryl Ether Collections Analyzed by Electrospray Mass Spectrometry Source : Molecular Diversity (via PubMed) URL : [Link]

  • Title : Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source : Organic Mass Spectrometry URL : [Link]

  • Title: Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives Source: BenchChem Technical Guides URL
Comparative

Benchmarking 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine in Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, particularly for functionalizing electron-deficient heterocycles. When designing syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, particularly for functionalizing electron-deficient heterocycles. When designing synthetic routes, the choice of reagent dictates not only the yield but the regioselectivity and ease of purification. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a unique dipyridyl ether that presents a fascinating "push-pull" electronic dichotomy, making it an exceptionally selective reagent for SNAr applications.

The Electronic Dichotomy: Causality in Regioselectivity

This molecule contains two highly distinct electrophilic sites, but their reactivity is governed by opposing electronic effects:

  • The 5-Nitro-2-pyridyl Ring (Site A): The nitro group at the 5-position exerts a profound electron-withdrawing effect (both inductive and resonance). This severely depletes electron density at the C2' position, stabilizing the intermediate Meisenheimer complex and making it highly susceptible to nucleophilic attack. The reaction of 5-nitro-2-pyridyloxy derivatives with nucleophiles like amines in polar aprotic solvents occurs rapidly to yield N-(5-nitro-2-pyridyl)amines 1.

  • The 2-Chloro-3-pyridyl Ring (Site B): In the case of 2-chloro-3-substituted pyridines, the chlorine substituent provides inductive activation, but the adjacent ether oxygen at C3 acts as a powerful resonance donor (+M effect) [[2]](). This lone-pair donation increases electron density at the ortho (C2) and para (C4) positions, effectively deactivating the C2-Cl bond toward SNAr.

Consequence: When exposed to a nucleophile, the reaction overwhelmingly favors attack at the C2' position (Pathway A). The ether linkage is cleaved, and 2-chloro-3-hydroxypyridine acts as the leaving group. This byproduct is a valuable building block itself, often utilized in metalation and cross-coupling sequences to form fused heterocycles like benzofuropyridines 3.

SNAr_Mechanisms Substrate 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (Substrate) Meisenheimer1 Meisenheimer Complex A (C2' Attack) Substrate->Meisenheimer1 Pathway A (Favored) Meisenheimer2 Meisenheimer Complex B (C2 Attack) Substrate->Meisenheimer2 Pathway B (Disfavored) Nuc Amine Nucleophile Nuc->Meisenheimer1 Nuc->Meisenheimer2 Prod1 N-Substituted-5-nitropyridin-2-amine + 2-Chloro-3-hydroxypyridine Meisenheimer1->Prod1 Ether Cleavage Prod2 2-Amino-3-[(5-nitro-2-pyridyl)oxy]pyridine + Chloride Meisenheimer2->Prod2 Chloride Loss

Mechanistic divergence in SNAr of the dipyridyl ether based on electronic activation.

Benchmarking Alternatives

Standard SNAr reactions often utilize 2-chloro-5-nitropyridine, which undergoes facile substitution followed by downstream modifications 4. However, 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine offers distinct operational advantages, particularly regarding purification and handling.

Table 1: Quantitative Comparison of 5-Nitropyridyl Transfer Reagents
Parameter2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine 2-Chloro-5-nitropyridine 2-Fluoro-5-nitropyridine
Relative Reactivity HighModerateVery High
Regioselectivity >99% (Strict C2' attack)~95% (Minor oligomerization)>99%
Leaving Group 2-Chloro-3-hydroxypyridineChloride (Cl⁻)Fluoride (F⁻)
Byproduct pKa ~7.5 (Easily ionized)-7.0 (Strong acid salt)3.2 (HF)
Purification Method Basic aqueous wash (Chromatography-free)Silica gel chromatographySilica gel chromatography
Physical State Stable, non-volatile solidVolatile solid (Sensitizer)Liquid / Low-melting solid

Experimental Protocols: A Self-Validating System

The following protocol details the chemoselective amination of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. This methodology is designed as a self-validating system : the intrinsic pKa of the leaving group is exploited during the workup phase, ensuring that successful reactions yield highly pure products without the need for column chromatography.

Protocol: Chemoselective 5-Nitropyridyl Transfer to Aliphatic Amines
  • Substrate Dissolution: Dissolve 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (1.0 equiv, 10 mmol) in anhydrous DMF (0.1 M).

    • Causality: DMF is a polar aprotic solvent that excellently stabilizes the highly polarized Meisenheimer transition state, accelerating the reaction rate.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv).

    • Causality: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate the incoming amine and neutralize the resulting acidic byproduct, but mild enough to prevent degradation of the dipyridyl ether scaffold.

  • Nucleophile Addition: Add the aliphatic amine (1.1 equiv) dropwise over 10 minutes at 25°C.

    • Causality: Slow addition prevents localized exothermic spikes. Maintaining the temperature below 30°C ensures absolute regioselectivity for the C2' position, suppressing any background attack on the deactivated C2-Cl bond.

  • SNAr Reaction: Stir the suspension at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Workup & Isolation (The Self-Validating Step): Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with 1M NaOH (aqueous). Separate the layers and wash the organic layer twice more with 1M NaOH, followed by brine.

    • Causality: The leaving group, 2-chloro-3-hydroxypyridine, has a pKa of ~7.5. The 1M NaOH wash quantitatively deprotonates this byproduct into its water-soluble phenoxide salt, partitioning it entirely into the aqueous layer. Evaporating the organic layer yields the pure N-substituted-5-nitropyridin-2-amine.

SNAr_Workflow Step1 1. Substrate Dissolution 0.1 M in anhydrous DMF Step2 2. Base Addition 2.0 equiv K2CO3 Step1->Step2 Step3 3. Nucleophile Addition 1.1 equiv Amine (Dropwise, 25°C) Step2->Step3 Step4 4. SNAr Reaction Stir 2-4 hours, monitor by TLC Step3->Step4 Step5 5. Basic Aqueous Workup Quench with 1M NaOH, extract EtOAc Step4->Step5 Caution Critical: Maintain T < 30°C to ensure complete regioselectivity Step4->Caution

Self-validating experimental workflow for chemoselective 5-nitropyridyl transfer.

References

  • 2-Chloro-3-(2,2,2-trifluoroethoxy)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Validation

Purity Analysis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine: A Comparative Guide to GC-MS Methodologies

Executive Summary For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their key intermediates is a foundational regulatory requirement. 2-Chloro-3-[(5-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their key intermediates is a foundational regulatory requirement. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a complex diaryl ether intermediate characterized by an electron-deficient nitropyridine ring and a chlorinated pyridine ring.

This guide provides an objective, highly technical comparison of analytical methodologies for the purity profiling of this compound, with a specific focus on Gas Chromatography-Mass Spectrometry (GC-MS). By detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this document serves as an authoritative resource for method development and validation.

Comparative Analytical Methodologies: GC-MS vs. Alternatives

When developing a purity assay for halogenated nitro-aromatic ethers, analytical scientists typically evaluate High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and GC-MS. While HPLC-UV is the standard for non-volatile bulk purity, GC-MS offers unparalleled advantages for orthogonal impurity profiling.

Why GC-MS? The Causality Behind the Choice
  • Volatility and Thermal Stability: Pyridine derivatives are generally volatile to semi-volatile, making them highly amenable to gas-phase separation without the need for complex derivatization[1].

  • Isomeric Resolution: GC utilizes high-efficiency capillary columns (e.g., 5% phenyl-methylpolysiloxane) that provide superior theoretical plate counts compared to LC columns, allowing for the baseline resolution of closely related positional isomers (e.g., 4-nitro vs. 5-nitro isomers)[2].

  • Hard Ionization for Structural Elucidation: Unlike the "soft" Electrospray Ionization (ESI) used in LC-MS, which often only yields the protonated molecular ion [M+H]+ , the 70 eV Electron Ionization (EI) in GC-MS shatters the molecule into a reproducible library of structural fragments[3].

Table 1: Performance Comparison for Diaryl Ether Purity Analysis
Analytical MetricGC-MS (EI)LC-MS (ESI)HPLC-UV
Primary Ionization Hard (70 eV EI)Soft (ESI / APCI)N/A (Photodiode Array)
Structural Elucidation Excellent (Extensive fragmentation)Moderate (Requires MS/MS)Poor (Only chromophore data)
Isomeric Resolution Very High (Capillary GC)Moderate (Reversed-Phase)Moderate
Detection of Volatiles Excellent (Residual solvents/reagents)Poor (Lost in solvent front)Poor (Lack of chromophores)
Thermal Degradation Risk Moderate (Requires optimized injector temp)Low (Ambient/mild heating)Low (Room temperature)
LOD / LOQ (Typical) Low ppb to ppt rangeLow ppb rangeppm range

Mechanistic Insights: GC-MS Fragmentation Dynamics

Understanding the mass spectrometric behavior of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is critical for identifying unknown impurities in the synthetic matrix. Under standard 70 eV electron ionization, the fragmentation is driven by three distinct structural features: the nitro group, the diaryl ether linkage, and the chlorine atom.

  • Nitro Group Expulsion: Nitropyridines are highly susceptible to the loss of a nitrosyl radical ( NO∙ , M−30 ) or a nitrogen dioxide radical ( NO2∙​ , M−46 ) due to the electron-withdrawing nature of the pyridine ring[3].

  • Diaryl Ether Cleavage: The C−O−C ether bond is a primary site of fission. Anodic and ionization-induced cleavage of diaryl ethers typically yields stable phenolic or pyridinol radical cations[4][5].

  • Isotopic Fingerprinting: The presence of a single chlorine atom at the 2-position of the pyridine ring dictates that the molecular ion and any chlorine-retaining fragments will exhibit a characteristic 3:1 isotopic abundance ratio ( 35Cl:37Cl ).

Fragmentation M Molecular Ion [M]+• m/z ~251 (35Cl) Isotopic 3:1 Ratio NO2_loss Loss of NO2• [M - 46]+ m/z ~205 M->NO2_loss -NO2 NO_loss Loss of NO• [M - 30]+ m/z ~221 M->NO_loss -NO Ether_cleavage1 Ether Cleavage [C5H3ClN2O]+• Chloropyridinol Fragment M->Ether_cleavage1 C-O Fission Ether_cleavage2 Ether Cleavage [C5H3N2O3]+• Nitropyridinol Fragment M->Ether_cleavage2 C-O Fission Cl_loss Loss of Cl• [M - 35]+ m/z ~216 M->Cl_loss -Cl

Figure 1: Predicted EI-MS fragmentation pathway for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of System Suitability Testing (SST) ensures that the instrument is performing optimally before any sample data is acquired.

Sample Preparation

Causality: Nitro-aromatics can be thermally labile. Dissolving the sample in a highly volatile, inert solvent minimizes the residence time in the heated GC inlet, reducing injection-port degradation.

  • Accurately weigh 1.0 mg of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

  • Dissolve in 1.0 mL of GC-grade ethyl acetate or dichloromethane[3].

  • Vortex for 30 seconds to ensure complete dissolution. Filter through a PTFE syringe filter into an autosampler vial.

GC-MS Instrumental Parameters

Causality: A non-polar to slightly polar stationary phase (5% phenyl) is optimal for resolving aromatic ethers without excessive peak tailing[2].

  • Column: HP-5MS or DB-5MS ( ).

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%) at a constant flow of 1.0 mL/min .

  • Injection Volume: .

  • Inlet Temperature: 250∘C (Operated in Split mode, 50:1 ratio to prevent column overloading).

  • Oven Temperature Program:

    • Initial: 100∘C (Hold for 2 min).

    • Ramp: 15∘C/min to 280∘C .

    • Final: 280∘C (Hold for 5 min to bake out heavy impurities).

  • MS Ion Source: Electron Ionization (EI) at 70 eV . Source temperature: 230∘C .

  • Quadrupole Temperature: 150∘C .

  • Scan Range: m/z40−400 .

System Suitability and Validation Criteria

Before analyzing the sample, inject a known standard of the compound to validate the system:

  • Retention Time Precision: Relative Standard Deviation (RSD) of retention time for 3 replicate injections must be ≤1.0% .

  • Peak Tailing Factor (Tf): Must be ≤1.5 . (Excessive tailing indicates active sites in the inlet liner or column degradation, which disproportionately affects polar nitro groups).

  • Signal-to-Noise (S/N): The molecular ion peak ( m/z∼251 ) must exhibit an S/N ratio ≥10:1 at the Limit of Quantitation (LOQ).

Workflow Prep 1. Sample Prep (1 mg/mL in EtOAc) Inject 2. GC Injection (Split 50:1, 250°C) Prep->Inject Separate 3. Capillary Separation (HP-5MS, Temp Gradient) Inject->Separate Ionize 4. EI Ionization (70 eV, Hard Ionization) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole, m/z 40-400) Ionize->Analyze

Figure 2: Self-validating GC-MS experimental workflow for purity analysis.

Conclusion

For the rigorous purity analysis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, GC-MS provides an indispensable orthogonal approach to traditional HPLC-UV methods. By leveraging the predictable EI fragmentation pathways—specifically the cleavage of the diaryl ether bond and the expulsion of nitro-radicals—analytical scientists can confidently identify volatile impurities, structural isomers, and degradation products, ensuring the safety and efficacy of downstream pharmaceutical applications.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Analytical Methods for Pyridine in Environmental and Biological Samples. Retrieved from: [Link]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine. Retrieved from:[Link]

  • American Chemical Society (ACS). Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation. Retrieved from: [Link]

Sources

Comparative

A Researcher's Guide to Establishing an Analytical Reference Standard for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive framework for establishing a reliable analytical reference standard for...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive framework for establishing a reliable analytical reference standard for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS No. 219928-47-9), a crucial intermediate in various synthetic pathways. In the absence of commercially available Certified Reference Materials (CRMs) for this specific compound, this document outlines the necessary steps to qualify a candidate material, ensuring its suitability for intended analytical applications, from routine purity assessments to rigorous method validation.

The Imperative of a Well-Characterized Reference Standard

An analytical reference standard serves as the benchmark against which a sample is compared. Its purity and identity must be unequivocally established to ensure the accuracy and reliability of quantitative and qualitative analyses. A well-characterized reference standard is the cornerstone of generating reproducible data, a necessity for regulatory submissions and advancing pharmaceutical development.

Key Attributes of a Reference Standard:

  • Identity: The chemical structure is definitively confirmed.

  • Purity: The content of the primary component is accurately determined, and impurities are identified and quantified.

  • Potency: The concentration of the active moiety is established, especially relevant for drug substances.

  • Stability: The compound's stability under defined storage conditions is known, ensuring its integrity over time.

Comparative Overview of Analytical Methodologies

The qualification of a reference standard for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine necessitates the use of multiple analytical techniques to build a comprehensive profile of the material. The following table compares the utility of various methods for this purpose.

Analytical Technique Primary Application for Reference Standard Qualification Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.High resolution for separating closely related compounds. Excellent for quantitative analysis.Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Definitive structural elucidation and confirmation of identity.Provides detailed information about the molecular structure. Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Confirmation of molecular weight and fragmentation pattern.High sensitivity and provides accurate mass information.Does not provide information on isomeric purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of identity.Rapid and non-destructive. Provides a unique "fingerprint" of the molecule.Limited use for quantitative analysis.
Elemental Analysis Confirmation of the empirical formula.Provides the percentage composition of C, H, N, and other elements.Does not provide information on impurities with the same elemental composition.

Workflow for Qualifying a Reference Standard In-House

The following workflow outlines the critical steps for qualifying a batch of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine as an in-house reference standard.

Reference Standard Qualification Workflow cluster_0 Phase 1: Candidate Material Selection & Initial Characterization cluster_1 Phase 2: Purity Determination & Impurity Profiling cluster_2 Phase 3: Documentation & Implementation A Source a high-purity batch of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine B Perform preliminary analysis (e.g., melting point, TLC) A->B C Conduct comprehensive spectroscopic analysis (NMR, MS, FTIR) to confirm identity B->C D Develop and validate a stability-indicating HPLC method C->D E Quantify purity by HPLC (area percent and against a primary standard if available) D->E F Identify and quantify impurities by LC-MS/MS or GC-MS E->F G Perform elemental analysis E->G H Determine water content (Karl Fischer titration) E->H I Analyze for residual solvents (Headspace GC) E->I J Compile all data into a comprehensive Certificate of Analysis (CoA) I->J K Establish storage conditions and re-test date based on stability data J->K L Implement the qualified reference standard in routine analytical testing K->L

Caption: In-house qualification workflow for a reference standard.

Experimental Protocols for Key Analytical Techniques

The following are detailed, step-by-step protocols that can be adapted for the analysis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. These methods are based on established procedures for related pyridine derivatives and should be validated according to ICH Q2(R2) guidelines.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reverse-phase HPLC is the workhorse for purity determination of moderately polar organic compounds. The selection of a C18 column provides good retention and separation of pyridine derivatives. The mobile phase composition is chosen to achieve optimal resolution of the main peak from any impurities. UV detection is suitable due to the presence of chromophores in the molecule.

Protocol:

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the candidate reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the area percent of the main peak to determine purity.

    • For quantitative analysis, a calibration curve should be prepared using a well-characterized standard, if available.

HPLC_Workflow A Prepare Mobile Phase and Equilibrate HPLC System C Inject Sample onto HPLC Column A->C B Prepare Sample Solution (0.5 mg/mL) B->C D Acquire Chromatographic Data C->D E Integrate Peaks and Calculate Area Percent Purity D->E

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. A non-polar capillary column is generally a good starting point for the separation of a wide range of organic molecules.

Protocol:

  • GC-MS System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 300 °C, hold for 10 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve the candidate reference standard in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

¹H NMR for Structural Confirmation

Rationale: ¹H NMR provides definitive structural confirmation by showing the chemical environment of each proton in the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecular structure.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the candidate material in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Assign the observed signals to the protons in the proposed structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

    • Integrate the signals to confirm the relative ratios of the different types of protons.

Conclusion

Establishing a well-characterized in-house reference standard for 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a critical activity for any research or development program involving this compound. By employing a multi-technique analytical approach and adhering to the principles of method validation outlined in regulatory guidelines such as ICH Q2(R2), laboratories can ensure the quality and reliability of their analytical data. The protocols and workflows presented in this guide provide a solid foundation for the successful qualification and implementation of a fit-for-purpose reference standard.

References

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient. Available at: [Link]

  • NextSDS. (n.d.). 2-CHLORO-3-[(5-NITRO-2-PYRIDYL)OXY]PYRIDINE. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • YouTube. (2025). ICH Q2R2 & Q14 Guidelines for Analytical Method Validation and Development. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia adopts a new chapter for the analysis of N-nitrosamine impurities. Available at: [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Available at: [Link]

  • Department of Energy. (n.d.). Certificate of Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal and Waste Management of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine As drug development professionals and synthetic chemists, we frequently handle complex heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Disposal and Waste Management of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

As drug development professionals and synthetic chemists, we frequently handle complex heterocyclic building blocks. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a halogenated, nitro-aromatic compound utilized in the synthesis of advanced pharmaceutical intermediates. Due to its specific functional groups—a reactive pyridine core, a halogen (chlorine), and a nitro group—its disposal cannot be treated as routine organic waste.

This guide provides a self-validating, step-by-step protocol for the safe accumulation, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) mandates[1][2].

Hazard Profiling & Causality in Waste Segregation

Before executing any disposal protocol, a Senior Application Scientist must understand why a chemical requires specific handling. The structural features of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine dictate its waste classification:

  • Halogenated Nature: The presence of the chlorine atom means this compound and any associated solvent waste must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated waste significantly increases the cost and complexity of professional incineration and can lead to the formation of highly toxic dioxins if improperly processed.

  • Nitroaromatic Reactivity: Nitro groups are strong oxidizing moieties and can be sensitive to highly reducing environments. Waste containing this compound must be kept strictly away from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) to prevent exothermic reactions or pressure buildup in waste containers[3].

  • Ecotoxicity: Like many substituted pyridines, this compound poses a significant hazard to aquatic environments. It must never be discharged into the municipal sewer system (sink drains)[4].

Step-by-Step Disposal Methodology

The following protocols are designed for a professional laboratory setting operating under standard EHS oversight. Do not attempt to chemically neutralize or destroy this compound (e.g., via improvised reduction or hydrolysis) as a means of disposal. In-lab treatment of hazardous waste without a specific permit is a violation of EPA regulations and poses severe safety risks[1].

Phase 1: Point-of-Generation Segregation
  • Determine the Waste State: Identify whether the waste is a solid (pure compound, contaminated weighing paper, empty vials) or a liquid (reaction mother liquors, HPLC effluent, extraction solvents).

  • Liquid Waste Segregation: If the compound is dissolved in a solvent, direct it exclusively to a designated "Halogenated Solvent Waste" carboy.

    • Causality: Even if the primary solvent is non-halogenated (e.g., ethyl acetate), the presence of the chlorinated solute dictates that the entire mixture must be treated as halogenated waste to ensure the disposal contractor utilizes the correct high-temperature incineration protocols[5].

  • Solid Waste Segregation: Collect pure solid waste, contaminated gloves, and disposable spatulas in a dedicated, puncture-proof, sealable container labeled for "Hazardous Solid Chemical Waste."

Phase 2: Containment Strategy
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: Amber glass prevents potential UV-catalyzed degradation of the nitroaromatic system, which could generate unknown, potentially more reactive byproducts during long-term storage in a Satellite Accumulation Area (SAA).

  • Secondary Containment: Place all primary waste containers inside a chemically resistant secondary containment tray capable of holding 110% of the largest container's volume.

Phase 3: SAA Management and Labeling
  • Immediate Labeling: The moment the first drop or grain of waste enters the container, affix a hazardous waste tag.

  • Nomenclature: Write the full chemical name: 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.

    • Causality: EHS and emergency responders cannot decode shorthand, acronyms, or structural drawings during a spill response. The EPA requires clear, unambiguous identification[2].

  • Hazard Checkboxes: Mark the waste as "Toxic" and "Environmental Hazard."

Phase 4: Institutional Handoff
  • Volume and Time Limits: Monitor the SAA. Once a container is full, or the regulatory time limit is reached, cap it tightly and submit a pickup request to your institutional EHS department[4].

  • Decontamination: Wipe down the exterior of the sealed waste container with a compatible solvent (e.g., isopropanol) before handing it over to EHS personnel to prevent cross-contamination.

Quantitative Data: SAA Regulatory Limits

To maintain a self-validating safety system, laboratory personnel must adhere to strict accumulation limits. The table below summarizes standard EPA RCRA limits for Satellite Accumulation Areas (SAAs)[2][6].

Regulatory ParameterLimit / RequirementCausality / Scientific Rationale
Maximum Volume (Standard) 55 Gallons per waste streamPrevents catastrophic facility damage in the event of a fire or chemical release.
Maximum Volume (Acute) 1 Quart (for acutely toxic P-listed waste)Minimizes exposure risk to highly lethal substances. (Note: The target compound is generally not P-listed, but local EHS may apply strict limits).
Container Status Closed at all times except when adding/removing wastePrevents fugitive emissions (VOCs) and eliminates the risk of spills if the container is knocked over.
Time Limit after Full 3 Consecutive DaysMandates rapid transfer to a central accumulation area once the SAA limit is reached, reducing localized lab hazards.

Waste Management Workflow Visualization

The following decision tree illustrates the logical flow for processing 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine waste in a professional laboratory setting.

WasteDisposal Start Generate Waste: 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Consumables) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Extracts) StateCheck->Liquid Liquid/Solution SolidContainer Place in HDPE/Glass Solid Waste Container Solid->SolidContainer LiquidContainer Direct to Halogenated Solvent Carboy Liquid->LiquidContainer Labeling Affix EHS Label: Full Chemical Name, Mark 'Toxic/Halogenated' SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Secondary Containment (Satellite Accumulation Area) Labeling->SAA EHSPickup Submit EHS Pickup Request (Do not treat in-lab) SAA->EHSPickup When full or at 55 gal limit Incineration Professional High-Temp Incineration EHSPickup->Incineration

Caption: Decision matrix for the segregation, labeling, and disposal of halogenated nitro-pyridine laboratory waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • United States Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]

  • Vanderbilt University Medical Center (OCRS). Laboratory Guide for Managing Chemical Waste.[Link]

  • Environmental Marketing Services. (2025). Safe Laboratory Hazardous Waste Disposal Tips.[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Standard Operating Procedure & Safety Protocol: Handling 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine As a Senior Application Scientist, I have overseen the synthesis and handling of countless heterocyclic building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

As a Senior Application Scientist, I have overseen the synthesis and handling of countless heterocyclic building blocks. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS: 219928-47-9) is a highly valuable intermediate in drug development, particularly in the synthesis of kinase inhibitors and novel therapeutics. However, its structural motifs—a halogenated pyridine ring coupled with a nitroaromatic ether—demand rigorous, uncompromising safety protocols.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations remain safe, compliant, and scientifically sound.

Hazard Assessment & Mechanistic Toxicology

To handle a chemical safely, one must understand why it is dangerous. The hazard profile of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is driven by two primary structural features:

  • Metabolic Toxicity & Mutagenicity: The toxicity of nitroaromatic compounds is intrinsically linked to their biological metabolism. Once absorbed, the nitro group (-NO₂) is sequentially reduced by cellular nitroreductases to form highly reactive nitroso and hydroxylamino intermediates[1]. These electrophilic species can form covalent adducts with DNA and cellular macromolecules, leading to severe cytotoxicity and potential mutagenicity[2].

  • Dermal Penetration & Sensitization: Nitroaromatics are highly lipophilic, allowing them to rapidly bypass the stratum corneum (the skin's outermost layer) and enter systemic circulation[2]. Furthermore, the electron-withdrawing nature of the nitro and chloro groups makes the pyridine ring highly susceptible to nucleophilic attack by skin proteins, acting as a potent contact sensitizer.

  • Energetic Potential: As a class, nitroaromatic compounds possess inherent energetic properties[1]. While this specific compound is not a primary explosive, the nitro group provides an internal oxidant. Friction, grinding, or exposure to strong reducing agents can trigger rapid, exothermic decomposition.

Mandatory Personal Protective Equipment (PPE) Matrix

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection must be directly tied to the specific hazards of the chemical[3]. The following table outlines the mandatory PPE for handling this compound, grounded in mechanistic rationale.

PPE CategoryRequired SpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 Safety Goggles & Face ShieldProtects against ocular absorption of lipophilic nitroaromatics and prevents mucosal contact with highly reactive halogenated particulates[3].
Hand Protection Double Gloving: Nitrile (outer) over Silver Shield (inner)Nitroaromatics easily penetrate standard latex or thin nitrile. Double gloving prevents rapid dermal absorption via lipid pathways[2].
Body Protection Flame-Retardant (FR) Lab CoatMitigates risk from the inherent energetic and exothermic decomposition potential of nitroheterocycles[1].
Respiratory N95/P100 Particulate RespiratorRequired only if handling powders outside a certified fume hood to prevent inhalation of fine crystalline dust[3].

Operational Plan: Step-by-Step Handling Procedure

Every protocol in a high-stakes laboratory environment must be a self-validating system —meaning the procedure itself contains built-in checks that confirm safety before the next step can be taken.

G A 1. Risk Assessment & Hazard Profiling B 2. PPE Donning (Double Glove, FR Coat) A->B C 3. Engineering Controls (Fume Hood >80 fpm) B->C D 4. Material Handling (Non-Sparking Tools) C->D E 5. Surface Decon (Solvent Wipe-Down) D->E F 6. RCRA Waste Segregation (Subpart K Compliance) E->F

Safe handling and operational workflow for nitroaromatic pyridine derivatives.

Phase 1: Pre-Operational Validation
  • Validate Engineering Controls: Ensure the chemical fume hood has a face velocity between 80–100 feet per minute (fpm).

    • Self-Validating Check: Tape a lightweight tissue (e.g., Kimwipe) to the bottom of the fume hood sash. If the tissue is actively pulled inward, the negative pressure system is visually validated and operational.

  • Validate PPE Integrity: Don the FR lab coat, safety goggles, and double gloves.

    • Self-Validating Check: Use a brightly colored inner glove (e.g., green) and a contrasting outer glove (e.g., blue). If the outer glove is compromised by a tear or chemical degradation, the inner color immediately shows through, validating the breach and prompting immediate replacement.

Phase 2: Dispensing and Weighing
  • Eliminate Friction Hazards: Use only non-sparking spatulas (e.g., PTFE-coated or ceramic) to transfer the solid. Avoid aggressive grinding or scraping, which can trigger the energetic decomposition of nitroaromatics[1].

  • Static Mitigation: Weigh the compound using anti-static weighing boats to prevent aerosolization of the toxic dust.

  • Containment: Once weighed, immediately dissolve the compound in the target reaction solvent (e.g., DMF, DMSO, or DCM) inside the fume hood. Handling the compound in solution drastically reduces inhalation and dispersion risks.

Phase 3: Post-Handling Decontamination
  • Wipe down the balance and all surrounding surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol) to capture residual particulates.

  • Dispose of the contaminated cloth in a designated hazardous waste container immediately[4].

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping will aerosolize the toxic nitroaromatic dust. Follow this protocol:

  • Wet Down: Gently mist the spilled solid with a compatible, high-flashpoint solvent (like water or a heavy alcohol) to suppress dust formation.

  • Absorb: Cover the wetted spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for bulk spills due to the oxidizing nature of the nitro group.

  • Collect: Scoop the absorbed mixture using non-sparking tools into a heavy-duty, leak-proof hazardous waste bag.

Disposal & Waste Management Plan

Improper disposal of nitroaromatics can result in severe environmental contamination and substantial EPA fines[5]. 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine waste must be managed under the Resource Conservation and Recovery Act (RCRA) guidelines[6].

  • Segregation: Never mix nitroaromatic waste with strong reducing agents, strong acids, or base baths, as this can cause violent exothermic reactions[7].

  • Containment: Store liquid waste in chemically compatible, leak-proof High-Density Polyethylene (HDPE) containers. Do not use metal containers, as acidic byproducts can degrade the metal and cause leaks[6].

  • Labeling: Containers must be explicitly labeled with the chemical constituents and the primary hazard class (e.g., "Hazardous Waste - Toxic/Reactive").

Table: EPA RCRA Hazardous Waste Storage Limits for Laboratories

Generator StatusMax Storage VolumeMax Storage TimeRegulatory Reference
Very Small Quantity Generator (VSQG) ≤ 100 kg/month State dependent40 CFR 262.14
Small Quantity Generator (SQG) ≤ 1,000 kg/month 180 days40 CFR 262.16
Large Quantity Generator (LQG) > 1,000 kg/month 90 days40 CFR 262.17
Academic Laboratory (Subpart K) 55 gallons per lab6 months40 CFR 262 Subpart K[8]

References

  • [Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report] - Environmental Protection Agency (EPA). 2

  • [An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds] - Benchchem.1

  • [Laboratory Safety Guidance] - Occupational Safety and Health Administration (OSHA). 3

  • [How to Ensure Safe Chemical Waste Disposal in Laboratories] - Daniels Health. 5

  • [Regulations for Hazardous Waste Generated at Academic Laboratories] - Environmental Protection Agency (EPA). 8

  • [Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards] - National Research Council. 7

  • [Laboratory Guide for Managing Chemical Waste] - Vanderbilt University Medical Center. 4

  • [How to Dispose of Chemical Waste in a Lab Correctly] - GAIACA. 6

Sources

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